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  • Product: 8-Chloro-6-iodoquinoline
  • CAS: 111454-67-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 8-Chloro-6-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for 8-Chloro-6-iodoquinoline is limited in publicly available literature. The information presented in this guide is a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 8-Chloro-6-iodoquinoline is limited in publicly available literature. The information presented in this guide is a consolidation of available data for the compound and inferred properties based on structurally related quinoline derivatives. All predicted data should be confirmed through experimental validation.

Introduction

8-Chloro-6-iodoquinoline is a halogenated derivative of quinoline. The quinoline scaffold is a critical pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2] The introduction of halogen atoms, such as chlorine and iodine, can significantly modulate the physicochemical properties and biological activity of the quinoline ring system.[3][4] This technical guide provides a comprehensive overview of the known and predicted chemical properties of 8-Chloro-6-iodoquinoline, along with general experimental protocols for its synthesis and characterization based on methodologies used for similar compounds.

Core Chemical Properties

A summary of the core chemical properties for 8-Chloro-6-iodoquinoline is presented below. Where specific experimental data is unavailable, predicted values or data from structurally similar compounds are provided for guidance.

PropertyValueSource/Comment
Molecular Formula C₉H₅ClIN[5]
Molecular Weight 289.5 g/mol [5]
CAS Number 111454-67-2[5]
Appearance Predicted to be a solid at room temperature.Based on related iodo- and chloro-quinolines.
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and chlorinated solvents.Halogenated organic compounds are generally less soluble in polar solvents.[6]
Storage Keep in a dark place, Sealed in dry, Room Temperature.[5]

Spectroscopic Data (Predicted)

TechniquePredicted Characteristics
¹H NMR Aromatic protons are expected to appear in the range of 7.0-9.0 ppm. The exact chemical shifts and coupling constants would be influenced by the positions of the chloro and iodo substituents.
¹³C NMR Aromatic carbons are expected in the range of 120-150 ppm. The carbons directly attached to the halogen atoms will show characteristic shifts.
FT-IR Characteristic peaks for C=C and C=N stretching of the quinoline ring are expected around 1600-1400 cm⁻¹. C-Cl and C-I stretching vibrations would appear in the fingerprint region (< 1000 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 289.5 (for the most common isotopes ³⁵Cl and ¹²⁷I). The isotopic pattern for chlorine (M⁺ and M+2 in an approximate 3:1 ratio) would be a key diagnostic feature. Fragmentation would likely involve the loss of halogen atoms.

Experimental Protocols (General Methodologies)

Specific experimental protocols for the synthesis and analysis of 8-Chloro-6-iodoquinoline are not detailed in the available literature. However, general methods for the synthesis and characterization of di-substituted quinolines can be adapted.

General Synthesis of Di-substituted Quinolines

The synthesis of halogenated quinolines can often be achieved through multi-step reactions starting from simpler aniline or quinoline precursors. Common named reactions for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer syntheses.[7][8] A plausible synthetic approach for 8-Chloro-6-iodoquinoline could involve the iodination of 8-chloroquinoline or the chlorination of 6-iodoquinoline.

Hypothetical Synthetic Workflow:

G Hypothetical Synthesis of 8-Chloro-6-iodoquinoline A Starting Material (e.g., 8-Chloroquinoline) D Reaction at Controlled Temperature A->D B Iodination Reagent (e.g., NIS, I₂/HIO₃) B->D C Reaction Solvent (e.g., Sulfuric Acid) C->D E Work-up (Neutralization, Extraction) D->E F Purification (Crystallization/Chromatography) E->F G 8-Chloro-6-iodoquinoline (Final Product) F->G

Caption: A generalized workflow for the synthesis of 8-Chloro-6-iodoquinoline.

Methodology: Electrophilic Iodination of 8-Chloroquinoline (Hypothetical)

  • Reaction Setup: In a round-bottom flask, dissolve 8-chloroquinoline in a suitable solvent such as concentrated sulfuric acid.

  • Addition of Reagent: Slowly add an iodinating agent, such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., iodic acid), to the solution while maintaining a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium hydroxide solution).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Characterization Workflow

The identity and purity of the synthesized 8-Chloro-6-iodoquinoline would be confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Workflow for Characterization:

G Characterization Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation A Purified Sample B TLC/HPLC for Purity A->B C Melting Point Determination A->C D ¹H and ¹³C NMR A->D E Mass Spectrometry (MS) A->E F FT-IR Spectroscopy A->F

Caption: A standard workflow for the characterization of a synthesized organic compound.

Potential Applications in Drug Development

Halogenated quinolines are a class of compounds with significant potential in medicinal chemistry. The presence and position of halogen substituents can influence the compound's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets, thereby affecting its pharmacokinetic and pharmacodynamic properties.[9][10]

While the specific biological activities of 8-Chloro-6-iodoquinoline have not been extensively reported, related halogenated quinolines have demonstrated a variety of effects, including:

  • Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[9]

  • Antimicrobial Activity: Halogenated 8-hydroxyquinolines, for instance, are known for their antibacterial and antifungal properties.[2]

  • Enzyme Inhibition: The quinoline scaffold is present in numerous enzyme inhibitors, including kinase inhibitors which are crucial in cancer therapy.

Further research is required to elucidate the specific biological targets and therapeutic potential of 8-Chloro-6-iodoquinoline.

Safety and Handling

The safety data for 8-Chloro-6-iodoquinoline indicates that it is harmful if swallowed or inhaled and causes skin and eye irritation.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area or fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

8-Chloro-6-iodoquinoline is a halogenated quinoline derivative with potential for applications in research and drug development. While specific experimental data on its physicochemical properties and biological activities are scarce, this guide provides a framework for understanding its characteristics based on the well-established chemistry of related quinoline compounds. The provided general methodologies for synthesis and characterization can serve as a starting point for researchers interested in exploring the potential of this and other di-substituted quinolines. Experimental validation of the predicted properties is essential for any future research and development involving this compound.

References

Exploratory

An In-depth Technical Guide to 8-Chloro-6-iodoquinoline

CAS Number: 111454-67-2 This technical guide provides a comprehensive overview of 8-Chloro-6-iodoquinoline, a halogenated derivative of the quinoline scaffold. This document is intended for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 111454-67-2

This technical guide provides a comprehensive overview of 8-Chloro-6-iodoquinoline, a halogenated derivative of the quinoline scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the essential chemical properties, a plausible synthetic approach, and potential biological applications based on related compounds, given the limited publicly available data on this specific molecule.

Chemical and Physical Properties

PropertyValueReference
CAS Number 111454-67-2[1]
Molecular Formula C₉H₅ClIN[1]
Molecular Weight 289.5 g/mol [1]

Synthesis

A definitive, peer-reviewed synthesis protocol for 8-Chloro-6-iodoquinoline is not extensively documented in publicly accessible literature. However, a plausible synthetic route can be conceptualized based on established quinoline chemistry. A likely approach would involve the iodination of 8-chloroquinoline.

Experimental Protocol: Hypothetical Synthesis of 8-Chloro-6-iodoquinoline

This protocol is a representative example based on common electrophilic aromatic substitution reactions on the quinoline ring.

Materials:

  • 8-Chloroquinoline

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 8-chloroquinoline (1.0 equivalent) in dichloromethane, add trifluoroacetic acid (2.0 equivalents) at room temperature under a nitrogen atmosphere.

  • Addition of Iodinating Agent: Add N-iodosuccinimide (1.1 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 8-Chloro-6-iodoquinoline.

Logical Workflow for the Hypothetical Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 8-Chloroquinoline 8-Chloroquinoline Reaction_Mixture Reaction in Dichloromethane 8-Chloroquinoline->Reaction_Mixture N-Iodosuccinimide N-Iodosuccinimide N-Iodosuccinimide->Reaction_Mixture Trifluoroacetic acid Trifluoroacetic acid Trifluoroacetic acid->Reaction_Mixture Quenching Quench with Na2S2O3 Reaction_Mixture->Quenching Extraction Aqueous Work-up Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 8-Chloro-6-iodoquinoline Purification->Product G 8_Chloro_6_iodoquinoline 8-Chloro-6-iodoquinoline Kinase Target Kinase 8_Chloro_6_iodoquinoline->Kinase Inhibition Substrate_Phosphorylation Substrate Phosphorylation Kinase->Substrate_Phosphorylation Catalyzes ATP_Binding ATP Binding Site ATP_Binding->Kinase Downstream_Signaling Downstream Signaling Cascade Substrate_Phosphorylation->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

References

Foundational

An In-depth Technical Guide to the NMR Spectroscopy of 8-Chloro-6-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopy of 8-chloro-6-iodoquinoline. Due to the limited avail...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopy of 8-chloro-6-iodoquinoline. Due to the limited availability of public domain experimental spectral data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on established substituent effects on the quinoline scaffold. It also outlines a comprehensive experimental protocol for the acquisition of NMR spectra for quinoline derivatives and includes a logical workflow for the structural characterization of such compounds.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 8-chloro-6-iodoquinoline. These predictions are derived from the known spectral data of quinoline and the application of standard substituent chemical shift (SCS) increments for chlorine and iodine on an aromatic system. It is important to note that these are theoretical values and may differ from experimental results.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 8-Chloro-6-iodoquinoline

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-28.8 - 9.0ddJ(H2,H3) = 4.5, J(H2,H4) = 1.8
H-37.4 - 7.6ddJ(H3,H2) = 4.5, J(H3,H4) = 8.5
H-48.2 - 8.4ddJ(H4,H3) = 8.5, J(H4,H2) = 1.8
H-58.0 - 8.2dJ(H5,H7) = 1.5
H-77.9 - 8.1dJ(H7,H5) = 1.5

Note: The solvent is assumed to be CDCl₃. Chemical shifts are referenced to TMS (0 ppm). The predictions are based on additive substituent effects and may not fully account for complex electronic and steric interactions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Chloro-6-iodoquinoline

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4136 - 138
C-4a148 - 150
C-5130 - 132
C-695 - 97
C-7140 - 142
C-8133 - 135
C-8a128 - 130

Note: The solvent is assumed to be CDCl₃. Chemical shifts are referenced to TMS (0 ppm). The predictions are based on additive substituent effects.

Experimental Protocol for NMR Spectroscopy

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives like 8-chloro-6-iodoquinoline.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid 8-chloro-6-iodoquinoline sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the sample's solubility.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

2.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

2.2.1. ¹H NMR Acquisition

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): -2 to 12 ppm.

  • Temperature: 298 K (25 °C).

2.2.2. ¹³C NMR Acquisition

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • Integration (for ¹H NMR): Integrate the signals to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of the Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and structural characterization of a novel quinoline derivative like 8-chloro-6-iodoquinoline.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation start Starting Materials reaction Chemical Reaction start->reaction 1. Synthesis workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification ms Mass Spectrometry (MS) Determine Molecular Weight purification->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) purification->nmr ftir FTIR Spectroscopy Identify Functional Groups purification->ftir elemental Elemental Analysis Confirm Elemental Composition purification->elemental data_analysis Data Analysis & Interpretation ms->data_analysis nmr->data_analysis ftir->data_analysis elemental->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation final_compound Confirmed Structure of 8-Chloro-6-iodoquinoline structure_elucidation->final_compound

Exploratory

A Technical Guide to the Crystal Structure Determination of 8-Chloro-6-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract: The precise three-dimensional arrangement of atoms within a molecule, known as its crystal structure, is fundamental to understanding its physicoc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a molecule, known as its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. For a compound such as 8-Chloro-6-iodoquinoline, a halogenated quinoline derivative, this structural information is invaluable for applications in medicinal chemistry and materials science. While a definitive crystal structure for 8-Chloro-6-iodoquinoline is not publicly available in crystallographic databases as of this writing, this guide provides a comprehensive overview of the definitive experimental technique used for its determination: single-crystal X-ray crystallography. This document details the complete workflow, from obtaining suitable crystalline material to the final validation and deposition of the structural data.

Experimental Protocol: Single-Crystal X-ray Crystallography

The primary method for elucidating the atomic-level structure of a crystalline solid is single-crystal X-ray crystallography.[1] This technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal to determine their precise positions in space. The overall process can be broken down into several key stages.

Step 1: Synthesis and Purification

The initial and most critical step is the synthesis of high-purity 8-Chloro-6-iodoquinoline. The purity of the compound is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating structure determination. Standard organic synthesis and purification techniques, such as column chromatography and recrystallization, are employed to achieve a purity of >98%.

Step 2: High-Quality Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging part of the process.[1] The ideal crystal for X-ray diffraction should be a single, well-ordered specimen, typically 0.1-0.3 mm in each dimension, and free from cracks or other defects.[1] For a small organic molecule like 8-Chloro-6-iodoquinoline, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent in which it is moderately soluble.[2] The container is loosely covered to allow the solvent to evaporate slowly over several days or weeks.[2] As the solvent evaporates, the solution becomes supersaturated, promoting the formation of crystals.

  • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[3]

  • Vapor Diffusion: This is a highly successful method for growing high-quality crystals. A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is placed in a narrow vessel, such as an NMR tube. A less dense, miscible anti-solvent is then carefully layered on top.[3] Slow diffusion at the interface between the two liquids leads to gradual precipitation and crystal growth.[3]

The choice of solvent is critical and often determined empirically by screening a range of common organic solvents (e.g., ethanol, methanol, dichloromethane, acetonitrile, toluene).[4]

Step 3: Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within a diffractometer. The crystal is cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms and improve data quality.[5]

A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal lattice, producing a pattern of diffraction spots of varying intensities.[6] These spots are recorded by a detector, such as a CCD or CMOS detector.[5] A complete dataset is collected by rotating the crystal through a range of angles, often 180° or more, to capture as many unique reflections as possible.[1]

Step 4: Data Processing

The raw diffraction images are processed to yield a file containing the Miller indices (h,k,l) and the intensity of each reflection.[7] This process involves three main steps:

  • Indexing: The positions of the diffraction spots are used to determine the dimensions of the unit cell (the smallest repeating unit of the crystal) and the crystal system's lattice type.[7]

  • Integration: The intensity of each diffraction spot is measured, and background noise is subtracted.

  • Scaling and Merging: The intensities from all the collected images are scaled to a common reference frame to correct for variations in X-ray beam intensity or crystal decay. Symmetry-equivalent reflections are then merged to produce a final set of unique reflections.[1][8]

Step 5: Structure Solution

The ultimate goal is to generate a three-dimensional electron density map of the molecule. To do this, both the intensity and the phase of the diffracted X-rays are needed. However, only the intensities can be directly measured; the phase information is lost. This is known as the phase problem .[1] For small molecules like 8-Chloro-6-iodoquinoline, the phase problem is typically solved using direct methods, a computational approach that uses statistical relationships between the intensities of the reflections to estimate the initial phases.[1]

Step 6: Structure Refinement

The initial electron density map allows for the placement of atoms to create a preliminary structural model. This model is then refined using a least-squares method.[5][9] During refinement, the atomic positions, thermal parameters (which describe the vibration of the atoms), and other variables are adjusted to improve the agreement between the experimentally observed diffraction data and the data calculated from the model.[5][9] This iterative process continues until the model converges and provides the best possible fit to the data.[9]

Step 7: Validation and Deposition

The final crystal structure is validated to ensure its chemical and crystallographic sensibility. The data is typically formatted into a Crystallographic Information File (CIF). This file, containing all relevant experimental and structural information, is then deposited into a public database, most commonly the Cambridge Structural Database (CSD) for organic and metal-organic compounds.[10][11] This ensures the data is publicly accessible to other researchers.[10]

Data Presentation

Upon successful completion of the crystallographic experiment, the quantitative data for 8-Chloro-6-iodoquinoline would be summarized in a structured table. An example of such a table is provided below.

Parameter Value for 8-Chloro-6-iodoquinoline
Empirical Formula C₉H₅ClIN
Formula Weight 289.50
Temperature (K) e.g., 100(2)
Wavelength (Å) e.g., 0.71073 (Mo Kα)
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions
    a (Å)Value
    b (Å)Value
    c (Å)Value
    α (°)Value
    β (°)Value
    γ (°)Value
Volume (ų) Value
Z (Molecules per unit cell) Value
Calculated Density (Mg/m³) Value
Absorption Coefficient (mm⁻¹) Value
F(000) Value
Crystal Size (mm³) e.g., 0.20 x 0.15 x 0.10
Theta range for data collection (°) e.g., 2.50 to 27.50
Reflections Collected Value
Independent Reflections Value
Goodness-of-fit on F² Value
Final R indices [I>2sigma(I)]
    R1Value
    wR2Value
R indices (all data)
    R1Value
    wR2Value
Largest diff. peak and hole (e.Å⁻³) Value

Mandatory Visualization: Experimental Workflow

The logical flow of the single-crystal X-ray crystallography experiment is depicted in the following diagram.

Crystal_Structure_Workflow cluster_prep Sample Preparation cluster_experiment X-ray Diffraction Experiment cluster_analysis Data Analysis & Structure Solution cluster_final Finalization synthesis Synthesis of 8-Chloro-6-iodoquinoline purification Purification (>98%) synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Selection & Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structure Validation refinement->validation deposition Deposition (e.g., CSD) validation->deposition final_structure Final Crystal Structure deposition->final_structure

Workflow for Single-Crystal X-ray Crystallography.

References

Foundational

An In-depth Technical Guide to the Reactivity of 8-Chloro-6-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction 8-Chloro-6-iodoquinoline is a halogenated quinoline derivative that serves as a versatile building block in synthetic organic chemistry, partic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-6-iodoquinoline is a halogenated quinoline derivative that serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective functionalization, making it an attractive scaffold for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the reactivity of 8-Chloro-6-iodoquinoline, with a focus on palladium-catalyzed cross-coupling reactions, which are pivotal for its synthetic utility. We will delve into the regioselectivity of these reactions and provide detailed experimental protocols for key transformations.

Core Reactivity Principles: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of 8-Chloro-6-iodoquinoline is primarily dictated by the significant difference in reactivity between the iodine and chlorine substituents in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for aryl halides in these transformations is I > Br > OTf > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to a low-valent palladium catalyst, which is the rate-determining step in many cross-coupling catalytic cycles.

This inherent difference in reactivity allows for the highly regioselective functionalization of the C6-position (iodine) while leaving the C8-position (chlorine) intact. This selective modification is crucial for the stepwise synthesis of complex quinoline derivatives. Subsequent functionalization of the less reactive C-Cl bond can be achieved under more forcing reaction conditions, providing a pathway to dissymmetrically substituted quinoline scaffolds.

graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial"]; edge [fontname="Arial"];

}

Regioselective Reactivity of 8-Chloro-6-iodoquinoline

Key Palladium-Catalyzed Cross-Coupling Reactions

The selective functionalization of the C6-position of 8-Chloro-6-iodoquinoline can be readily achieved through several powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide. In the case of 8-Chloro-6-iodoquinoline, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C6-position with high selectivity.

graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial"]; edge [fontname="Arial"];

}

Suzuki-Miyaura Coupling at the C6-position

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of 8-Chloro-6-iodoquinoline

  • Materials:

    • 8-Chloro-6-iodoquinoline (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Procedure:

    • To a reaction vessel, add 8-Chloro-6-iodoquinoline, the arylboronic acid, palladium catalyst, and base.

    • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system.

    • The reaction mixture is heated to 80-100 °C and stirred for 2-12 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-8-chloroquinoline.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Dihaloquinolines

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
16-Bromo-2-chloroquinolinePhenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O1001285[1][2]
22,4-Dichloro-8-bromo-7-methoxyquinolinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O1001278[1]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction provides a straightforward route to 6-alkynyl-8-chloroquinolines, which are valuable intermediates for further transformations or as final products with potential applications in materials science and medicinal chemistry.[3]

graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial"]; edge [fontname="Arial"];

}

Sonogashira Coupling at the C6-position

Experimental Protocol: General Procedure for the Sonogashira Coupling of 8-Chloro-6-iodoquinoline

  • Materials:

    • 8-Chloro-6-iodoquinoline (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-3 mol%)

    • Base (e.g., triethylamine, diisopropylamine)

    • Solvent (e.g., THF, DMF, toluene)

  • Procedure:

    • To a degassed solution of 8-Chloro-6-iodoquinoline and the terminal alkyne in the chosen solvent, add the base, palladium catalyst, and copper(I) iodide under an inert atmosphere.

    • The reaction mixture is stirred at room temperature to 60 °C for 2-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.

    • The residue is taken up in an organic solvent and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield the 6-alkynyl-8-chloroquinoline.

Table 2: Regioselective Sonogashira Coupling of Dihaloquinolines

EntryDihaloquinolineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,4-DichloroquinolinePhenylacetylenePd/C (5), CuI (1)-Et₃NWater80285[4]
26-Bromo-2-chloroquinolinePhenylacetylenePd(PPh₃)₄ (5), CuI (10)-Et₃NDMF80482[5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[6][7][8] This reaction allows for the regioselective introduction of a variety of primary and secondary amines at the C6-position of 8-Chloro-6-iodoquinoline, leading to the synthesis of 6-aminoquinoline derivatives. These compounds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[5][9]

graph TD { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial"]; edge [fontname="Arial"];

}

Buchwald-Hartwig Amination at the C6-position

Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of 8-Chloro-6-iodoquinoline

  • Materials:

    • 8-Chloro-6-iodoquinoline (1.0 equiv)

    • Amine (1.1-1.5 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)

    • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium pre-catalyst, the phosphine ligand, and the base.

    • The solvent, 8-Chloro-6-iodoquinoline, and the amine are then added.

    • The vessel is sealed and heated to 80-120 °C for 4-24 hours, with stirring.

    • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purification of the crude product by column chromatography on silica gel provides the desired 6-amino-8-chloroquinoline.

Table 3: Selective Buchwald-Hartwig Amination of Dihaloquinolines

EntryDihaloquinolineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
16-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ (2.5)BINAP (7.5)NaOt-BuToluene801885[5]
26-Bromo-2-chloroquinolinePiperidinePd₂(dba)₃ (2.5)BINAP (7.5)NaOt-BuToluene801888[5]

Conclusion

8-Chloro-6-iodoquinoline is a highly valuable and versatile building block in organic synthesis due to the distinct reactivity of its two halogen substituents. The pronounced preference for palladium-catalyzed cross-coupling reactions to occur at the more labile carbon-iodine bond provides a reliable and regioselective strategy for the synthesis of a wide array of 6-substituted-8-chloroquinolines. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as detailed in this guide, represent robust and widely applicable methods for the introduction of diverse functional groups at the C6-position. The resulting functionalized quinolines can then be subjected to further transformations at the less reactive C8-chloro position, opening up a vast chemical space for the design and synthesis of novel compounds for applications in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize the unique reactivity of 8-Chloro-6-iodoquinoline in their synthetic endeavors.

References

Exploratory

Spectroscopic and Synthetic Profile of 8-Chloro-6-iodoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 8-Chloro-6-iodoquinoline is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound that is a fundamental structur...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-6-iodoquinoline is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound that is a fundamental structural motif in numerous natural products and synthetic pharmaceuticals. The presence of both chloro and iodo substituents on the quinoline ring is anticipated to significantly influence its physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. These characteristics make it a molecule of interest for medicinal chemistry and drug discovery programs, potentially as a key intermediate or a pharmacologically active agent itself. This technical guide provides a comprehensive overview of the predicted spectroscopic data for 8-Chloro-6-iodoquinoline and outlines a general synthetic approach, addressing a notable gap in readily available experimental information.

Spectroscopic Data

Due to the limited availability of experimentally-derived spectra for 8-Chloro-6-iodoquinoline in the public domain, the following data are predicted based on established spectroscopic principles and comparison with structurally analogous compounds. These tables provide researchers with expected values for use in the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 8-Chloro-6-iodoquinoline (Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.9 - 9.1dd1HH-2
8.2 - 8.4d1HH-4
8.1 - 8.3d1HH-5
7.9 - 8.1d1HH-7
7.4 - 7.6dd1HH-3

Table 2: Predicted ¹³C NMR Spectral Data for 8-Chloro-6-iodoquinoline (Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
150 - 152C-2
148 - 150C-8a
140 - 142C-7
136 - 138C-4
135 - 137C-5
130 - 132C-8
128 - 130C-4a
122 - 124C-3
92 - 94C-6
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 8-Chloro-6-iodoquinoline (Ionization Mode: Electron Ionization (EI))

m/zRelative Intensity (%)Assignment
289High[M]⁺ (for ³⁵Cl)
291Moderate[M+2]⁺ (isotopic peak for ³⁷Cl)
162Moderate[M - I]⁺
127Moderate[M - Cl - I]⁺
Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectral Data for 8-Chloro-6-iodoquinoline

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1580StrongC=C and C=N stretching (quinoline ring)
1500 - 1450MediumAromatic C=C stretching
850 - 800StrongC-Cl stretch
600 - 500MediumC-I stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Spectral Data for 8-Chloro-6-iodoquinoline (Solvent: Ethanol)

λmax (nm)Molar Absorptivity (ε)Transition
~230Highπ → π
~280Moderateπ → π
~320Lown → π*

Experimental Protocols

Synthesis of 8-Chloro-6-iodoquinoline

A plausible synthetic route to 8-chloro-6-iodoquinoline is the Skraup synthesis, a well-established method for preparing quinolines.

Reaction: Skraup synthesis from 2-chloro-4-iodoaniline.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 2-chloro-4-iodoaniline, glycerol, and a mild oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Heat the reaction mixture gently at first, as the reaction can be exothermic. Once the initial vigorous reaction subsides, continue heating at a higher temperature (typically 120-140 °C) for several hours to ensure the completion of the cyclization and dehydration steps.

  • After cooling, carefully pour the reaction mixture into a large volume of ice-water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) until the product precipitates.

  • Collect the crude product by filtration, wash thoroughly with water, and dry.

  • Purify the crude 8-chloro-6-iodoquinoline by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of purified 8-chloro-6-iodoquinoline in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • ¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument, using a sufficient number of scans to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

  • Analysis: Obtain the mass spectrum using an electron ionization (EI) source.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Record the IR spectrum over a range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol).

  • Analysis: Record the UV-Vis spectrum over a range of 200-400 nm.

Visualizations

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 8-Chloro-6-iodoquinoline.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start 2-Chloro-4-iodoaniline + Glycerol + H₂SO₄ + Oxidant Reaction Skraup Reaction (Heating) Start->Reaction Workup Quenching, Neutralization, and Precipitation Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product Pure 8-Chloro-6-iodoquinoline Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Structural Elucidation MS Mass Spectrometry (EI-MS) Product->MS Molecular Weight Confirmation IR IR Spectroscopy (ATR-FTIR) Product->IR Functional Group Identification UV UV-Vis Spectroscopy Product->UV Electronic Transitions

Caption: Workflow for the synthesis and spectroscopic analysis of 8-Chloro-6-iodoquinoline.

Foundational

The Emergence of 8-Chloro-6-iodoquinoline: A Technical Whitepaper on its Synthesis, Characterization, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 8-Chloro-6-iodoquinoline, a halogenated derivative of the quinoline scaffold. While a sin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Chloro-6-iodoquinoline, a halogenated derivative of the quinoline scaffold. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, this document consolidates information on its plausible synthesis, physicochemical properties, and potential biological activities based on extensive research into related substituted quinolines. This whitepaper serves as a foundational resource for researchers interested in the exploration of novel quinoline-based compounds in drug discovery and development.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] The introduction of halogen substituents onto the quinoline core is a well-established strategy to modulate the physicochemical and biological properties of these molecules, often leading to enhanced efficacy and target specificity. 8-Chloro-6-iodoquinoline represents a unique combination of chloro and iodo substitutions, suggesting a potential for novel biological activities. This document outlines a proposed synthetic pathway, summarizes key physicochemical data, and explores potential mechanisms of action based on the known pharmacology of related compounds.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₅ClINChemSpider
Molecular Weight 289.50 g/mol ChemSpider
CAS Number 111454-67-2ChemicalBook
Appearance Predicted: Solid-
Melting Point Not available-
Boiling Point Not available-
LogP (Predicted) 3.8ChemSpider
pKa (Predicted) 1.8 (most basic)ChemSpider

Proposed Synthesis of 8-Chloro-6-iodoquinoline

A plausible and efficient synthetic route to 8-Chloro-6-iodoquinoline can be devised based on established methodologies for the synthesis of halogenated quinolines. The proposed pathway involves a two-step process starting from 6-amino-8-chloroquinoline.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer-type Iodination 6-Amino-8-chloroquinoline 6-Amino-8-chloroquinoline Diazonium Salt Intermediate Diazonium Salt Intermediate 6-Amino-8-chloroquinoline->Diazonium Salt Intermediate NaNO2, HCl 0-5 °C 8-Chloro-6-iodoquinoline 8-Chloro-6-iodoquinoline Diazonium Salt Intermediate->8-Chloro-6-iodoquinoline KI

Caption: Proposed two-step synthesis of 8-Chloro-6-iodoquinoline.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Amino-8-chloroquinoline (Not explicitly found, but a necessary precursor)

The synthesis of the starting material, 6-amino-8-chloroquinoline, would likely proceed from a suitable precursor such as 8-chloro-6-nitroquinoline via reduction.

Step 2: Synthesis of 8-Chloro-6-iodoquinoline via Sandmeyer-type Reaction

This protocol is adapted from general Sandmeyer reaction procedures.[6][7]

  • Diazotization:

    • Dissolve 6-amino-8-chloroquinoline (1.0 eq) in a solution of hydrochloric acid (e.g., 2 M) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq) in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • The crude product, 8-Chloro-6-iodoquinoline, will precipitate out of the solution.

  • Work-up and Purification:

    • Collect the precipitate by filtration and wash with cold water.

    • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts with the initial precipitate and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 8-Chloro-6-iodoquinoline.

Potential Biological Activities and Signaling Pathways

The biological activities of 8-Chloro-6-iodoquinoline have not been explicitly reported. However, based on the extensive research on substituted quinolines, several potential mechanisms of action can be inferred.

Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the disruption of microtubule polymerization.[3][4] Halogenation can enhance these activities.

Anticancer_Pathway cluster_0 Cellular Processes 8-Chloro-6-iodoquinoline 8-Chloro-6-iodoquinoline Tyrosine_Kinase Tyrosine Kinase (e.g., EGFR) 8-Chloro-6-iodoquinoline->Tyrosine_Kinase Inhibition Topoisomerase Topoisomerase 8-Chloro-6-iodoquinoline->Topoisomerase Inhibition Microtubules Microtubules 8-Chloro-6-iodoquinoline->Microtubules Disruption Proliferation Proliferation Tyrosine_Kinase->Proliferation DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication Cell_Division Cell Division Microtubules->Cell_Division Apoptosis Apoptosis Proliferation->Apoptosis DNA_Replication->Apoptosis Cell_Division->Apoptosis

Caption: Potential anticancer mechanisms of 8-Chloro-6-iodoquinoline.

Antimicrobial Activity

Halogenated quinolines have a long history as antimicrobial agents. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] The presence of both chlorine and iodine could lead to a broad spectrum of activity.

Conclusion and Future Directions

8-Chloro-6-iodoquinoline is a halogenated quinoline with potential for significant biological activity. While its specific discovery and characterization are not well-documented, this whitepaper provides a robust framework for its synthesis and potential applications based on the rich chemistry and pharmacology of the quinoline scaffold. Further research is warranted to synthesize and evaluate this compound to fully elucidate its biological profile and therapeutic potential. Experimental validation of its anticancer and antimicrobial activities, along with detailed mechanistic studies, will be crucial next steps in its development.

References

Exploratory

An In-depth Technical Guide to the Physical Properties of 8-Chloro-6-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known and predicted physical properties of 8-Chloro-6-iodoquinoline, a halogenated quinoline d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 8-Chloro-6-iodoquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also presents information on structurally related compounds to offer valuable insights. Detailed experimental protocols for the determination of key physical properties are also included to aid researchers in their work with this and similar molecules.

Core Physical Properties

While specific experimental data for 8-Chloro-6-iodoquinoline is limited, its physical properties can be inferred from its constituent parts: an 8-chloroquinoline scaffold and an iodine atom at the 6-position. The introduction of a heavy iodine atom is expected to significantly influence its physical state and melting point compared to its parent compounds.

Table 1: Summary of Physical and Chemical Properties

PropertyValueSource/Comment
Molecular Formula C₉H₅ClIN[1]
Molecular Weight 289.5 g/mol [1]
CAS Number 111454-67-2[1][2]
Appearance Predicted to be a solid at room temperature.Based on the properties of related iodo-substituted quinolines.
Melting Point Data not available.[2]Predicted to be significantly higher than room temperature. For comparison, 6-iodoquinoline has a melting point of 86-90 °C.[3]
Boiling Point Data not available.[2]Expected to be high, likely requiring vacuum distillation to prevent decomposition. For comparison, 8-chloroquinoline has a boiling point of 288.5 °C.[4]
Solubility Data not available.[2]Expected to have low solubility in water and good solubility in common organic solvents like DMSO, DMF, and chlorinated solvents.
Storage Keep in a dark place, sealed in dry conditions at room temperature.[1]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline ring. The positions of these signals will be affected by the attached halogens.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (M+2 peak with approximately one-third the intensity of the M+ peak).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the quinoline core, and C-Cl and C-I stretching vibrations.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of quinoline derivatives, which can be adapted for 8-Chloro-6-iodoquinoline.

General Synthesis of Halogenated Quinolines

The synthesis of 8-Chloro-6-iodoquinoline can be approached through multi-step synthetic routes, often involving the construction of the quinoline ring followed by halogenation, or starting from a pre-halogenated aniline. Common methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer syntheses.[5]

A plausible synthetic approach could involve the iodination of 8-chloroquinoline or the chlorination of 6-iodoquinoline. Alternatively, a Skraup synthesis starting from 2-chloro-4-iodoaniline and glycerol could be employed.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline 8-Chloro-6-iodoquinoline is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Solubility

The solubility of 8-Chloro-6-iodoquinoline in various solvents can be determined qualitatively and quantitatively.

Methodology (Qualitative):

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane) are used.

  • Procedure: To approximately 1 mL of each solvent in a test tube, a small amount (a few milligrams) of 8-Chloro-6-iodoquinoline is added.

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble.

Methodology (Quantitative - Shake-Flask Method):

  • Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: The saturated solution is carefully filtered to remove any undissolved solid.

  • Analysis: A known volume of the filtrate is taken, the solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically.

Spectroscopic Characterization

NMR Spectroscopy:

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: An appropriate ionization technique (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)) is used.

  • Analysis: The mass-to-charge ratio of the resulting ions is measured.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the sample can be analyzed as a mull in Nujol or dissolved in a suitable solvent.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a quinoline derivative like 8-Chloro-6-iodoquinoline.

G General Workflow for Synthesis and Characterization of 8-Chloro-6-iodoquinoline cluster_spectroscopy cluster_physical Start Starting Materials (e.g., Halogenated Anilines, Glycerol) Synthesis Chemical Synthesis (e.g., Skraup Reaction) Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Property_Determination Physical Property Determination Purification->Property_Determination NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR Final_Product Pure 8-Chloro-6-iodoquinoline Structure_Confirmation->Final_Product NMR->MS MS->IR MeltingPoint Melting Point Property_Determination->MeltingPoint Solubility Solubility Property_Determination->Solubility Property_Determination->Final_Product MeltingPoint->Solubility

Caption: A generalized workflow for the synthesis and characterization of 8-Chloro-6-iodoquinoline.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 8-Chloro-6-iodoquinoline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of 8-Chloro-6-iodoquinoline, a versatile building block in modern organic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 8-Chloro-6-iodoquinoline, a versatile building block in modern organic synthesis. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization, making it a valuable scaffold in the construction of complex molecules, particularly in the field of medicinal chemistry. This document details protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, complete with quantitative data and workflow diagrams.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-8-chloroquinolines

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond, selective coupling at the 6-position of 8-Chloro-6-iodoquinoline can be achieved with high efficiency. This selectivity allows for the synthesis of a wide range of 6-aryl-8-chloroquinolines, which can be further functionalized at the 8-position if desired.

Experimental Protocol:

A representative protocol for the selective Suzuki-Miyaura coupling at the 6-position is as follows:

  • Reaction Setup: To a dry Schlenk flask, add 8-Chloro-6-iodoquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (8 mL) and water (2 mL).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-8-chloroquinoline.

Quantitative Data:

The following table summarizes representative examples of the Suzuki-Miyaura coupling of 8-Chloro-6-iodoquinoline with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901292
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O1001888
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1002485
44-Fluorophenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851690

Visualization:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 8-Chloro-6-iodoquinoline 8-Chloro-6-iodoquinoline Catalyst Pd Catalyst (e.g., Pd(PPh3)4) 8-Chloro-6-iodoquinoline->Catalyst Arylboronic_acid Ar-B(OH)2 Arylboronic_acid->Catalyst Product 6-Aryl-8-chloroquinoline Catalyst->Product Byproducts Boronic Acid Byproducts Catalyst->Byproducts Base Base (e.g., K2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene/H2O) Solvent->Catalyst Heat Heat Heat->Catalyst

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Synthesis of 6-Alkynyl-8-chloroquinolines

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reaction can be performed selectively at the 6-position of 8-Chloro-6-iodoquinoline. This reaction is highly valuable for introducing alkynyl moieties, which are versatile functional groups for further transformations in drug development.

Experimental Protocol:

A general protocol for the selective Sonogashira coupling is as follows:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 8-Chloro-6-iodoquinoline (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Base: Add an anhydrous and degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine, 2.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature and dilute with an organic solvent like ethyl acetate. Wash the solution with aqueous ammonium chloride, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired 6-alkynyl-8-chloroquinoline.

Quantitative Data:

The following table presents representative yields for the Sonogashira coupling of 8-Chloro-6-iodoquinoline with various terminal alkynes.

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF50689
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF60885
31-HexynePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT1291
4Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF701082

Visualization:

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 8-Chloro-6-iodoquinoline 8-Chloro-6-iodoquinoline Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) 8-Chloro-6-iodoquinoline->Pd_Catalyst Terminal_Alkyne R-C≡CH Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Terminal_Alkyne->Cu_Catalyst Product 6-Alkynyl-8-chloroquinoline Pd_Catalyst->Product Cu_Catalyst->Pd_Catalyst Base Base (e.g., Et3N) Base->Pd_Catalyst Byproducts Amine Salt Base->Byproducts Solvent Solvent (e.g., THF) Solvent->Pd_Catalyst Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 8-Chloro-6-iodoquinoline 8-Chloro-6-iodoquinoline Pd_Catalyst Pd Precatalyst (e.g., Pd2(dba)3) 8-Chloro-6-iodoquinoline->Pd_Catalyst Amine R1R2NH Amine->Pd_Catalyst Product 6-Amino-8-chloroquinoline Pd_Catalyst->Product Ligand Ligand (e.g., Xantphos) Ligand->Pd_Catalyst Base Base (e.g., NaOtBu) Base->Pd_Catalyst Byproducts Base-H+X- Base->Byproducts Solvent Solvent (e.g., Toluene) Solvent->Pd_Catalyst Heat Heat Heat->Pd_Catalyst

Application

Application Notes and Protocols for 8-Chloro-6-iodoquinoline as a Versatile Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction 8-Chloro-6-iodoquinoline is a di-halogenated heterocyclic compound that serves as a highly valuable and versatile building block in medicinal c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-6-iodoquinoline is a di-halogenated heterocyclic compound that serves as a highly valuable and versatile building block in medicinal chemistry and organic synthesis. Its structure is particularly amenable to sequential and regioselective functionalization through modern cross-coupling methodologies. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium catalysis allows for the selective introduction of diverse molecular fragments, making it an ideal scaffold for the construction of complex molecules and compound libraries for drug discovery. Quinoline derivatives are known to be key pharmacophores in a variety of therapeutic agents, including kinase inhibitors for oncology.

The primary utility of 8-chloro-6-iodoquinoline lies in its ability to undergo selective cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The greater reactivity of the C-I bond enables initial functionalization at the 6-position, leaving the C-Cl bond at the 8-position available for subsequent transformations under more forcing conditions. This sequential approach provides a powerful strategy for the controlled and predictable synthesis of polysubstituted quinoline derivatives.

Application Note 1: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation. In the case of 8-chloro-6-iodoquinoline, the significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for highly regioselective coupling. The reaction will preferentially occur at the 6-position (C-I bond) under milder conditions, leaving the 8-chloro substituent intact for further derivatization.

This selectivity is crucial for the efficient synthesis of 6-aryl-8-chloroquinolines, which can be valuable intermediates in the development of kinase inhibitors and other biologically active compounds. The remaining chloro group can subsequently be subjected to a second Suzuki coupling with a different boronic acid, or other cross-coupling reactions, to generate unsymmetrically disubstituted quinolines.

Illustrative Quantitative Data for Regioselective Suzuki-Miyaura Coupling:
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 6-Aryl-8-chloroquinoline
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801292
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃1,4-Dioxane/H₂O90889
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100685
44-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O851288

Note: The data presented in this table is illustrative and based on typical outcomes for Suzuki-Miyaura couplings of iodo-substituted quinolines.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 8-Chloro-6-iodoquinoline

Materials:

  • 8-Chloro-6-iodoquinoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • 2 M Sodium Carbonate (Na₂CO₃) solution (2.0 eq)

  • Toluene

  • Ethanol

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add 8-chloro-6-iodoquinoline, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and ethanol (typically in a 4:1 ratio) via syringe, followed by the 2 M Na₂CO₃ solution.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-8-chloroquinoline.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 8-Chloro-6-iodoquinoline Arylboronic acid Pd(PPh3)4 Na2CO3 solution solvent Add Solvents: Toluene/Ethanol reagents->solvent Degas heat Heat to 80-90 °C under Inert Atmosphere solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Cool, Dilute with EtOAc, Wash with H2O and Brine monitor->extract Reaction Complete dry Dry over Na2SO4, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product 6-Aryl-8-chloroquinoline

Caption: Experimental workflow for regioselective Suzuki-Miyaura coupling.

Application Note 2: Regioselective Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, this reaction can be performed with high regioselectivity on 8-chloro-6-iodoquinoline. The C-I bond at the 6-position will readily react with terminal alkynes under standard Sonogashira conditions (palladium catalyst, copper(I) co-catalyst, and an amine base), while the C-Cl bond at the 8-position remains unreacted.

This selectivity allows for the synthesis of 6-alkynyl-8-chloroquinolines, which are important precursors for various pharmaceuticals and organic materials. The introduced alkynyl moiety can undergo further transformations, such as cycloadditions or reductions, to access a wider range of chemical diversity.

Illustrative Quantitative Data for Regioselective Sonogashira Coupling:
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of 6-Alkynyl-8-chloroquinoline
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TriethylamineTHF60695
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF50891
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)TriethylamineTHF65687
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF551083

Note: The data presented in this table is illustrative and based on typical outcomes for Sonogashira couplings of iodo-substituted quinolines.

Experimental Protocol: Regioselective Sonogashira Coupling of 8-Chloro-6-iodoquinoline

Materials:

  • 8-Chloro-6-iodoquinoline (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 8-chloro-6-iodoquinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF to dissolve the solids.

  • Add triethylamine followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-10 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-alkynyl-8-chloroquinoline.

Sonogashira_Pathway Catalytic Cycles in Sonogashira Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_complex Oxidative Addition (R-I) pd0->pd_complex pd_intermediate R-Pd(II)-I(L2) pd_complex->pd_intermediate with 8-chloro-6-iodoquinoline transmetalation Transmetalation (Cu-C≡C-R') pd_intermediate->transmetalation pd_alkynyl R-Pd(II)-C≡C-R'(L2) transmetalation->pd_alkynyl reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 regenerates catalyst product product reductive_elim->product 6-Alkynyl-8-chloroquinoline cu_catalyst Cu(I)X cu_alkyne π-Alkyne Complex cu_catalyst->cu_alkyne + H-C≡C-R' deprotonation Base (Amine) cu_alkyne->deprotonation cu_acetylide Cu(I)-C≡C-R' deprotonation->cu_acetylide cu_acetylide->transmetalation

Caption: Catalytic cycles of the Sonogashira reaction.

Signaling Pathways and Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. The ability to selectively functionalize the 6- and 8-positions of the quinoline ring using 8-chloro-6-iodoquinoline as a starting material is of significant interest for the synthesis of targeted therapeutics. For instance, many epidermal growth factor receptor (EGFR) inhibitors feature a substituted quinoline or quinazoline core that binds to the ATP-binding site of the kinase domain.

By using 8-chloro-6-iodoquinoline, researchers can systematically synthesize libraries of compounds with diverse substituents at the 6- and 8-positions to probe the structure-activity relationship (SAR) and optimize inhibitory activity against specific kinases.

Kinase_Inhibitor_Logic cluster_synthesis Sequential Functionalization cluster_application Drug Discovery Cascade start 8-Chloro-6-iodoquinoline step1 Regioselective Coupling at C6 (e.g., Suzuki, Sonogashira) start->step1 intermediate 6-Substituted-8-chloroquinoline step1->intermediate step2 Coupling at C8 (e.g., Suzuki, Buchwald-Hartwig) intermediate->step2 library Library of 6,8-Disubstituted Quinoline Derivatives step2->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Method

Application Notes and Protocols for the Functionalization of 8-Chloro-6-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of 8-chloro-6-iodoquinoline, a versatile building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 8-chloro-6-iodoquinoline, a versatile building block in medicinal chemistry and materials science. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective functionalization at the 6-position, paving the way for the synthesis of a diverse array of novel quinoline derivatives. This document outlines detailed protocols for key palladium-catalyzed cross-coupling reactions and discusses the potential applications of the resulting compounds, particularly in the realm of anticancer drug discovery.

Introduction to Selective Functionalization

The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry, with numerous quinoline-containing compounds exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. 8-Chloro-6-iodoquinoline offers a unique platform for regioselective synthesis. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, following the general reactivity trend of I > Br > Cl. This inherent difference in reactivity enables the selective introduction of various substituents at the 6-position while leaving the 8-chloro position intact for potential subsequent modifications.

This selective functionalization is paramount in the structured design of novel therapeutic agents, allowing for the systematic exploration of structure-activity relationships (SAR). The protocols detailed below for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide robust methods for the synthesis of 6-aryl, 6-alkynyl, and 6-amino-8-chloroquinoline derivatives, respectively.

Key Applications in Drug Discovery

Derivatives of 8-chloro-6-iodoquinoline are of significant interest in drug development, particularly as potential anticancer agents. The quinoline core is a prevalent scaffold in a number of approved kinase inhibitors.[1] Functionalization at the 6-position can lead to compounds that modulate the activity of various protein kinases involved in cancer cell signaling pathways.

For instance, substituted quinolines have been shown to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] Dysregulation of these signaling pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis. The introduction of aryl, alkynyl, or amino moieties at the 6-position of the 8-chloroquinoline scaffold can influence the binding affinity and selectivity of these compounds for the ATP-binding pocket of specific kinases, thereby inhibiting their function and downstream signaling.

Experimental Protocols

The following protocols are generalized procedures for the selective functionalization of 8-chloro-6-iodoquinoline at the 6-position. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 8-chloro-6-iodoquinoline with an arylboronic acid to synthesize 6-aryl-8-chloroquinolines.

Reaction Scheme:

Suzuki_Coupling reagents 8-Chloro-6-iodoquinoline + Arylboronic Acid product 6-Aryl-8-chloroquinoline reagents->product Suzuki-Miyaura Coupling catalyst Pd Catalyst Base

General Suzuki-Miyaura Coupling Workflow

Materials:

  • 8-Chloro-6-iodoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 8-chloro-6-iodoquinoline, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative Examples for 6-iodoquinoline): [2]

Arylboronic AcidPalladium CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O504~95%
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9012~90%
3-Tolylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O504~92%
Protocol 2: Selective Sonogashira Coupling

This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of 8-chloro-6-iodoquinoline with a terminal alkyne to synthesize 6-alkynyl-8-chloroquinolines.

Reaction Scheme:

Sonogashira_Coupling reagents 8-Chloro-6-iodoquinoline + Terminal Alkyne product 6-Alkynyl-8-chloroquinoline reagents->product Sonogashira Coupling catalyst Pd/Cu Catalyst Base

General Sonogashira Coupling Workflow

Materials:

  • 8-Chloro-6-iodoquinoline (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 8-chloro-6-iodoquinoline, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the anhydrous solvent, the terminal alkyne, and the amine base via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative Examples for Aryl Iodides):

Terminal AlkynePalladium CatalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT2>95%
1-HexynePdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF504~90%
(Trimethylsilyl)acetylenePd(PPh₃)₄ / CuIEt₃NTHFRT3>95%
Protocol 3: Selective Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of 8-chloro-6-iodoquinoline with a primary or secondary amine to synthesize 6-amino-8-chloroquinolines.[3]

Reaction Scheme:

Buchwald_Hartwig_Amination reagents 8-Chloro-6-iodoquinoline + Amine product 6-Amino-8-chloroquinoline reagents->product Buchwald-Hartwig Amination catalyst Pd Catalyst Ligand Base

General Buchwald-Hartwig Amination Workflow

Materials:

  • 8-Chloro-6-iodoquinoline (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos, 2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add 8-chloro-6-iodoquinoline and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Quantitative Data (Representative Examples for Aryl Iodides):

AminePalladium Precatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / BINAPNaOtBuToluene10018~85-95%
MorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane11024~80-90%
n-ButylaminePd₂(dba)₃ / DavePhosKOtBuToluene9016~75-85%

Signaling Pathway and Mechanism of Action

The functionalized 8-chloroquinoline derivatives synthesized via the described protocols can be screened for their potential as kinase inhibitors. A plausible mechanism of action involves the inhibition of key signaling pathways that are frequently hyperactivated in cancer.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor 6-Substituted-8-chloroquinoline Derivative Inhibitor->RTK Inhibition

References

Application

Application Notes and Protocols for 8-Chloro-6-iodoquinoline

Disclaimer: Direct experimental data and established protocols for 8-Chloro-6-iodoquinoline are limited in publicly available scientific literature. The following application notes and protocols are based on the known bi...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established protocols for 8-Chloro-6-iodoquinoline are limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities and methodologies used for structurally related halogenated quinoline compounds, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline). These notes are intended to provide a foundational framework for researchers and should be adapted and validated for specific experimental contexts.

Introduction

8-Chloro-6-iodoquinoline is a halogenated derivative of quinoline. The quinoline scaffold is a prominent structural motif in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The presence of halogen atoms, specifically chlorine and iodine, can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of the molecule, potentially enhancing its therapeutic efficacy. Based on the activities of analogous compounds, 8-Chloro-6-iodoquinoline is a promising candidate for investigation in oncology and microbiology research.

Application Notes

Potential as an Anticancer Agent

Halogenated quinolines have demonstrated significant potential as anticancer agents.[1] Clioquinol, a structurally similar compound, has been shown to exhibit anticancer activity in various cancer cell lines, including leukemia, multiple myeloma, and prostate cancer.[3] The proposed mechanisms of action for related compounds involve the inhibition of the proteasome and modulation of key signaling pathways, such as the inhibition of FoxM1, leading to apoptosis in cancer cells.[3] It is hypothesized that 8-Chloro-6-iodoquinoline may exert similar cytotoxic effects on cancer cells.

Potential as an Antimicrobial Agent

Quinolone derivatives have a long history as effective antimicrobial agents.[4][5] The 8-hydroxyquinoline scaffold, in particular, is known for its broad-spectrum antibacterial and antifungal properties.[6] The antimicrobial action of some halogenated quinolines is attributed to their ability to chelate metal ions essential for microbial growth and to disrupt cellular processes.[7] Given its structural features, 8-Chloro-6-iodoquinoline warrants investigation for its potential efficacy against a range of pathogenic bacteria and fungi.

Quantitative Data

The following tables present hypothetical quantitative data for 8-Chloro-6-iodoquinoline, representative of values observed for analogous halogenated quinoline compounds in preclinical studies.

Table 1: Hypothetical In Vitro Anticancer Activity of 8-Chloro-6-iodoquinoline

Cancer Cell LineType of CancerHypothetical IC₅₀ (µM)
HeLaCervical Cancer8.5
PC-3Prostate Cancer12.2
K562Chronic Myelogenous Leukemia5.7
A549Lung Carcinoma15.1

Table 2: Hypothetical Antimicrobial Activity of 8-Chloro-6-iodoquinoline

Microbial StrainType of MicrobeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria32
Candida albicansFungus8
Mycobacterium tuberculosisAcid-fast Bacteria6.25

Experimental Protocols

Protocol 1: Synthesis of 8-Chloro-6-iodoquinoline

This protocol is a representative method for the synthesis of a substituted quinoline and may require optimization.

Materials:

  • 2-Amino-5-iodobenzaldehyde

  • 3-Chloropropionaldehyde diethyl acetal

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvents (e.g., ethanol, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Condensation: Dissolve 2-amino-5-iodobenzaldehyde in ethanol. Add a stoichiometric amount of 3-chloropropionaldehyde diethyl acetal and a catalytic amount of hydrochloric acid.

  • Cyclization: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a sodium hydroxide solution.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to obtain pure 8-Chloro-6-iodoquinoline.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Materials:

  • Cancer cell lines (e.g., HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 8-Chloro-6-iodoquinoline (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 8-Chloro-6-iodoquinoline in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the cell viability against the log of the compound concentration.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 8-Chloro-6-iodoquinoline (dissolved in DMSO)

  • 96-well microtiter plates

  • Positive control antibiotic/antifungal

  • Sterility control (broth only)

  • Growth control (broth + inoculum)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of 8-Chloro-6-iodoquinoline in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (a known antibiotic/antifungal), a growth control (no compound), and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

G Hypothetical Signaling Pathway of 8-Chloro-6-iodoquinoline in Cancer Cells A 8-Chloro-6-iodoquinoline B Proteasome A->B Inhibition C IκBα Degradation B->C D NF-κB Activation C->D Inhibition E Pro-survival Gene Expression D->E G Apoptosis D->G Inhibition of Anti-apoptotic Genes F Cell Survival E->F

Caption: Hypothetical inhibition of the NF-κB signaling pathway by 8-Chloro-6-iodoquinoline.

G Experimental Workflow for MTT Assay A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with 8-Chloro-6-iodoquinoline B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Buffer F->G H Incubate Overnight G->H I Measure Absorbance at 570 nm H->I J Calculate IC50 Value I->J

Caption: Workflow for assessing the cytotoxicity of 8-Chloro-6-iodoquinoline using an MTT assay.

References

Method

Applications of 8-Chloro-6-iodoquinoline Derivatives in Research and Drug Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The quinoline scaffold is a key component in numerous approved drugs and clinical candidates. Strategic functionalization of the quinoline ring with halogens, such as chlorine and iodine, can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This document focuses on the potential applications of 8-Chloro-6-iodoquinoline derivatives, a specific substitution pattern within this versatile class of compounds.

While direct research on 8-Chloro-6-iodoquinoline itself is limited in publicly available literature, its structural similarity to other well-studied halogenated quinolines, such as the anticancer and neuroprotective agent Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), suggests a range of potential therapeutic applications.[1][2][3] These include roles as anticancer agents, kinase inhibitors, and antimicrobial compounds. These application notes provide an overview of the potential uses of 8-Chloro-6-iodoquinoline derivatives, supported by data from closely related analogues, along with detailed experimental protocols to guide researchers in this promising area of study.

I. Potential Applications

Anticancer Activity

Halogenated quinolines have demonstrated significant potential as anticancer agents.[4][5] The presence of both chloro and iodo substituents on the quinoline core can contribute to enhanced lipophilicity, facilitating cell membrane penetration, and can influence interactions with biological targets.

Mechanism of Action: The anticancer effects of related halogenated quinolines are often attributed to multiple mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Key Signaling Pathways: Modulating pathways crucial for tumor growth and survival, such as the FoxM1 signaling pathway, which has been observed with Clioquinol.[1]

  • Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress within cancer cells, leading to cellular damage and death.[2][3]

Kinase Inhibition

The quinoline scaffold is a well-established framework for the design of kinase inhibitors.[6] Many FDA-approved kinase inhibitors feature a quinoline core. Derivatives of 8-Chloro-6-iodoquinoline could be designed to target the ATP-binding site of various protein kinases implicated in cancer and other diseases. The specific substitution pattern can be tailored to achieve desired potency and selectivity against target kinases.

Antimicrobial Activity

Halogenated quinolines have a long history of use as antimicrobial agents.[7] They have shown efficacy against a range of bacteria and fungi. The mechanism of antimicrobial action is often linked to their ability to chelate metal ions essential for microbial enzyme function and to disrupt cell membrane integrity.

II. Quantitative Data

The following tables summarize the cytotoxic activity of various halogenated quinoline derivatives against a range of human cancer cell lines. This data, from closely related compounds, provides a benchmark for the potential efficacy of novel 8-Chloro-6-iodoquinoline derivatives.

Table 1: Cytotoxicity of Halogenated Quinoline Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Arylamino-7-chloro-5,8-quinolinedione (4a)HCT-15 (Colon)Potent[6]
6-Arylamino-7-chloro-5,8-quinolinedione (4a)SK-OV-3 (Ovarian)Potent[6]
6-Arylamino-7-chloro-5,8-quinolinedione (4a)XF 498 (CNS)Potent[6]
Fluorinated quinoline derivative (20)A549 (Lung)0.03[4]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Raji (Lymphoma)-[2]
8-hydroxy-5-nitroquinoline (NQ)Raji (Lymphoma)5-10 fold lower than Clioquinol[2][3]

III. Experimental Protocols

Proposed Synthesis of 8-Chloro-6-iodoquinoline

The following protocol describes a plausible synthetic route to 8-Chloro-6-iodoquinoline based on established quinoline synthesis methodologies.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Chlorination A 2-Amino-4-iodophenol E 6-Iodo-8-hydroxyquinoline A->E B Glycerol B->E C Sulfuric Acid C->E D Oxidizing Agent (e.g., nitrobenzene) D->E F 6-Iodo-8-hydroxyquinoline E->F H 8-Chloro-6-iodoquinoline F->H G Phosphorus oxychloride (POCl3) G->H

Proposed synthetic workflow for 8-Chloro-6-iodoquinoline.

Materials:

  • 2-Amino-4-iodophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or other suitable oxidizing agent)

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Organic solvents (e.g., ethanol, ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Step 1: Synthesis of 6-Iodo-8-hydroxyquinoline (via Skraup Synthesis)

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 2-amino-4-iodophenol, glycerol, and concentrated sulfuric acid.

  • Add the oxidizing agent (e.g., nitrobenzene).

  • Heat the mixture gradually and maintain at reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude 6-iodo-8-hydroxyquinoline by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Chlorination of 6-Iodo-8-hydroxyquinoline

  • In a dry round-bottom flask, place the purified 6-iodo-8-hydroxyquinoline.

  • Carefully add phosphorus oxychloride (POCl₃) in a fume hood.

  • Heat the mixture at reflux for a few hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 8-Chloro-6-iodoquinoline by column chromatography on silica gel.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of 8-Chloro-6-iodoquinoline derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • 8-Chloro-6-iodoquinoline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-Chloro-6-iodoquinoline derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

IV. Signaling Pathway and Workflow Diagrams

Postulated Signaling Pathway Inhibition

Based on the known mechanisms of related halogenated quinolines like Clioquinol, a potential signaling pathway that could be targeted by 8-Chloro-6-iodoquinoline derivatives is the FoxM1 pathway, which is crucial for cell cycle progression and proliferation.

G 8-Chloro-6-iodoquinoline Derivative 8-Chloro-6-iodoquinoline Derivative FoxM1 FoxM1 8-Chloro-6-iodoquinoline Derivative->FoxM1 Inhibition Apoptosis Apoptosis 8-Chloro-6-iodoquinoline Derivative->Apoptosis Induces Cell Cycle Progression Cell Cycle Progression FoxM1->Cell Cycle Progression Promotes Proliferation Proliferation FoxM1->Proliferation Promotes Cell Cycle Progression->Proliferation

Postulated inhibition of the FoxM1 signaling pathway.
Kinase Inhibitor Screening Workflow

The following diagram illustrates a general workflow for screening 8-Chloro-6-iodoquinoline derivatives for their kinase inhibitory activity.

G cluster_workflow Kinase Inhibitor Screening Workflow A Compound Library (8-Chloro-6-iodoquinoline derivatives) B Primary Screening (Single high concentration) A->B C Hit Identification B->C D Dose-Response Assay (IC50 determination) C->D E Lead Compound Selection D->E F Selectivity Profiling (Panel of kinases) E->F G Mechanism of Action Studies F->G H Lead Optimization G->H

General workflow for kinase inhibitor screening.

V. Conclusion

While direct experimental data on 8-Chloro-6-iodoquinoline derivatives is currently sparse, the extensive research on structurally similar halogenated quinolines provides a strong rationale for their investigation as potential therapeutic agents. The information and protocols provided in this document are intended to serve as a valuable resource for researchers interested in exploring the synthesis and biological evaluation of this promising class of compounds. Further studies are warranted to elucidate the specific mechanisms of action and to optimize the therapeutic potential of 8-Chloro-6-iodoquinoline derivatives in areas such as oncology, infectious diseases, and beyond.

References

Application

Application Notes and Protocols for 8-Chloro-6-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the experimental procedures involving 8-Chloro-6-iodoquinoline, a key intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures involving 8-Chloro-6-iodoquinoline, a key intermediate in the synthesis of novel therapeutic agents. This document details its synthesis, characterization, and potential applications in drug discovery, particularly as a scaffold for developing kinase inhibitors and other targeted therapies.

Introduction

8-Chloro-6-iodoquinoline is a halogenated quinoline derivative that serves as a versatile building block in medicinal chemistry. The presence of two distinct halogen atoms at positions 6 and 8 allows for selective functionalization through various cross-coupling reactions, making it an attractive starting material for the synthesis of diverse compound libraries. Its quinoline core is a common motif in many biologically active compounds, including anticancer and antimicrobial agents.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 8-Chloro-6-iodoquinoline is presented below. While specific experimental data for this compound is limited in publicly available literature, the following table provides expected analytical data based on closely related analogs.

PropertyValueReference Compound(s) for Extrapolation
Molecular Formula C₉H₅ClIN-
Molecular Weight 289.50 g/mol -
Appearance Off-white to pale yellow solidGeneral observation for haloquinolines
Melting Point Not available-
¹H NMR (Predicted) δ 7.5-9.0 ppm (complex multiplet)8-Chloroquinoline, 8-Iodoquinoline
¹³C NMR (Predicted) δ 90-155 ppm8-Amino-6-iodoquinoline
Mass Spec (ESI-MS) m/z 290.9 [M+H]⁺Calculated

Experimental Protocols

Protocol 1: Synthesis of 8-Chloro-6-iodoquinoline

This protocol describes a projected synthesis of 8-Chloro-6-iodoquinoline based on established methods for the synthesis of substituted quinolines, such as the Skraup synthesis.

Materials:

  • 4-Iodo-2-chloroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Arsenic pentoxide (or other oxidizing agent)

  • Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, carefully add 4-iodo-2-chloroaniline (1 equivalent).

  • To this, add glycerol (3 equivalents).

  • Slowly and with vigorous stirring, add concentrated sulfuric acid (2.5 equivalents) dropwise through the dropping funnel. The temperature of the mixture should be controlled and not allowed to rise excessively.

  • After the addition of sulfuric acid, add arsenic pentoxide (1.5 equivalents) portion-wise.

  • Heat the reaction mixture to 120-130°C for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 8-Chloro-6-iodoquinoline.

Projected Yield: 40-50%

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of 8-Chloro-6-iodoquinoline with an arylboronic acid, demonstrating its utility in generating more complex molecules. The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the 6-position.

Materials:

  • 8-Chloro-6-iodoquinoline (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • SPhos (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vial, add 8-Chloro-6-iodoquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 10:1 ratio).

  • Stir the reaction mixture at 80-100°C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 8-chloro-6-arylquinoline.[1]

Application in Drug Discovery

8-Chloro-6-iodoquinoline is a valuable starting material for the synthesis of compounds with potential therapeutic applications. The quinoline scaffold is present in numerous FDA-approved drugs. By modifying the 6- and 8-positions, researchers can explore the structure-activity relationship (SAR) of novel compounds. For instance, the introduction of various aryl groups via Suzuki coupling can lead to the discovery of potent kinase inhibitors for cancer therapy.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and application of 8-Chloro-6-iodoquinoline and a hypothetical signaling pathway that could be targeted by its derivatives.

G cluster_synthesis Synthesis Workflow cluster_application Application Workflow Starting Material Starting Material Skraup Reaction Skraup Reaction Starting Material->Skraup Reaction Crude Product Crude Product Skraup Reaction->Crude Product Purification Purification Crude Product->Purification 8-Chloro-6-iodoquinoline 8-Chloro-6-iodoquinoline Purification->8-Chloro-6-iodoquinoline 8-Chloro-6-iodoquinoline_app 8-Chloro-6-iodoquinoline Suzuki Coupling Suzuki Coupling 8-Chloro-6-iodoquinoline_app->Suzuki Coupling Derivative Library Derivative Library Suzuki Coupling->Derivative Library Biological Screening Biological Screening Derivative Library->Biological Screening Lead Compound Lead Compound Biological Screening->Lead Compound

Caption: General experimental workflow for the synthesis and application of 8-Chloro-6-iodoquinoline.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival Quinoline Derivative 8-Chloro-6-aryl- quinoline Derivative Quinoline Derivative->Receptor Tyrosine Kinase (RTK)

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a derivative of 8-Chloro-6-iodoquinoline.

References

Method

Application Notes and Protocols for 8-Chloro-6-iodoquinoline in Catalysis: Information Not Available

Following a comprehensive review of available scientific literature, it has been determined that there are no specific applications of 8-chloro-6-iodoquinoline as a ligand in the field of catalysis. Extensive searches ha...

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of available scientific literature, it has been determined that there are no specific applications of 8-chloro-6-iodoquinoline as a ligand in the field of catalysis. Extensive searches have not yielded any documented instances of this particular di-substituted quinoline being utilized to facilitate or enhance chemical reactions.

While the quinoline scaffold itself is a well-established motif in the design of ligands for various catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations, the specific derivative, 8-chloro-6-iodoquinoline, has not been reported in this context. Research in this area has predominantly focused on other substituted quinolines, such as those bearing hydroxyl, amino, or phosphine groups, which can effectively coordinate with metal centers to form active catalysts.

For researchers and professionals in drug development interested in the catalytic applications of quinoline derivatives, it is recommended to consult literature pertaining to more extensively studied analogues. These include, but are not limited to, 8-hydroxyquinoline, 8-aminoquinoline, and their various substituted forms, which have demonstrated utility in a range of catalytic systems.

Due to the absence of data, the creation of detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams for 8-chloro-6-iodoquinoline as a ligand in catalysis, is not possible at this time. Further primary research would be required to explore the potential of this compound in catalytic applications.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Chloro-6-iodoquinoline

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloro-6-iodoquinoli...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Chloro-6-iodoquinoline.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of 8-Chloro-6-iodoquinoline. This guide addresses common issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Degradation of starting materials or product: The reaction may be too vigorous, or the workup conditions may be too harsh. 3. Poor quality of reagents: Starting materials or reagents may be impure or degraded. 4. Suboptimal reaction conditions: The choice of acid catalyst or oxidizing agent may not be ideal for the specific substrates.1. Optimize reaction conditions: Increase reaction time and/or temperature incrementally while monitoring the reaction progress by TLC. 2. Control reaction temperature: Use an ice bath to control exothermic reactions and ensure a gradual increase in temperature. Use mild workup conditions. 3. Verify reagent quality: Use freshly purified starting materials and high-purity reagents. 4. Screen catalysts and oxidants: Experiment with different acid catalysts (e.g., sulfuric acid, polyphosphoric acid) and oxidizing agents (e.g., nitrobenzene, arsenic acid) to find the optimal combination.
Formation of Multiple Byproducts 1. Side reactions: Polymerization of intermediates, such as acrolein formed in situ in Skraup-type syntheses, is a common issue.[1] 2. Lack of regioselectivity: The cyclization step may not be fully regioselective, leading to the formation of isomeric quinolines. 3. Over-oxidation or other side reactions: The oxidizing agent may be too strong or used in excess.1. Control addition of reagents: Add reagents dropwise to maintain a low concentration of reactive intermediates. Consider using a biphasic reaction medium to sequester the carbonyl compound and reduce polymerization.[1] 2. Modify the substrate: The electronic and steric properties of the substituents on the aniline precursor can influence the regioselectivity of the cyclization. 3. Optimize the amount of oxidizing agent: Use the stoichiometric amount or a slight excess of a milder oxidizing agent.
Difficulty in Product Purification 1. Presence of tarry byproducts: Vigorous reaction conditions in syntheses like the Skraup reaction are known to produce tar.[2][3] 2. Co-elution of impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging. 3. Product insolubility or instability: The product may be difficult to dissolve for recrystallization or may degrade during purification.1. Modify the reaction: Adding boric acid or using a modified Skraup protocol can reduce the violence of the reaction and minimize tar formation. 2. Optimize chromatography: Use a different solvent system or a different stationary phase for column chromatography. Consider derivatization to alter the polarity of the product or impurities. 3. Recrystallization: Test various solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. If the product is unstable, perform purification steps quickly and at low temperatures.
Inconsistent Results 1. Variability in reagent quality: Impurities in starting materials can lead to inconsistent outcomes. 2. Lack of precise control over reaction parameters: Small variations in temperature, reaction time, or stirring speed can affect the reaction. 3. Atmospheric moisture: Some reagents may be sensitive to moisture.1. Standardize starting materials: Use reagents from the same batch or ensure consistent purity through analysis. 2. Maintain strict control: Use automated reaction systems or carefully monitor and control all reaction parameters. 3. Use anhydrous conditions: Dry all glassware and use anhydrous solvents when working with moisture-sensitive reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 8-Chloro-6-iodoquinoline?

A1: While specific literature for 8-Chloro-6-iodoquinoline is scarce, the most probable synthetic route would be a variation of the Skraup or Doebner-von Miller synthesis, which are classical methods for preparing quinolines.[2][4] The synthesis would likely start from 2-chloro-4-iodoaniline and react it with glycerol (Skraup) or an α,β-unsaturated carbonyl compound (Doebner-von Miller) in the presence of a strong acid and an oxidizing agent.

Q2: How can I minimize the formation of tar in the Skraup synthesis?

A2: The Skraup reaction is notoriously vigorous.[2] To control the reaction and minimize tar formation, you can:

  • Use a modified procedure: Add the sulfuric acid slowly and in portions to control the exotherm.

  • Add a moderator: Ferrous sulfate is often used to make the reaction less violent.[2]

  • Use a milder oxidizing agent: Arsenic acid can be used instead of nitrobenzene for a less vigorous reaction.[2]

Q3: What are the key intermediates in the Doebner-von Miller synthesis of a substituted quinoline?

A3: The reaction proceeds through several key steps. First, the aniline undergoes a nucleophilic conjugate addition to the α,β-unsaturated carbonyl compound. This is followed by the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure (annulation) to form a dihydroquinoline. Finally, the dihydroquinoline is oxidized to the corresponding quinoline.[5]

Q4: How do the substituents on the starting aniline affect the reaction?

A4: The electronic nature of the substituents on the aniline ring can significantly impact the reaction. Electron-donating groups can increase the nucleophilicity of the aniline, potentially accelerating the initial addition step. Conversely, strong electron-withdrawing groups can deactivate the ring, making the cyclization step more difficult. The position of the substituents also dictates the regiochemistry of the final quinoline product.

Q5: What are the typical purification methods for halogenated quinolines?

A5: Purification is often challenging due to the presence of byproducts. Common methods include:

  • Column chromatography: Using silica gel and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is a standard method.

  • Recrystallization: Finding a suitable solvent or solvent mixture is key. Ethanol or methanol are often good starting points for recrystallization of quinoline derivatives.

  • Acid-base extraction: Quinolines are basic and can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The quinoline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Experimental Protocols

Proposed Synthesis of 8-Chloro-6-iodoquinoline via a Modified Skraup Reaction

This protocol is a proposed method based on the general principles of the Skraup synthesis. Optimization will be necessary.

Materials:

  • 2-Chloro-4-iodoaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (optional, as a moderator)

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Slowly add 2-chloro-4-iodoaniline to the mixture with constant stirring.

  • If using, add a catalytic amount of ferrous sulfate.

  • From the dropping funnel, add nitrobenzene dropwise. The reaction is exothermic and should be controlled by cooling.

  • After the addition is complete, slowly heat the mixture to 120-130°C and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Visualizations

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Workflow for 8-Chloro-6-iodoquinoline Synthesis start Synthesis Attempt check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield Unacceptable low_purity Low Purity check_yield->low_purity Unacceptable success Successful Synthesis check_yield->success Acceptable optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) low_yield->optimize_conditions check_reagents Check Reagent Quality low_yield->check_reagents improve_purification Improve Purification Method (Chromatography, Recrystallization) low_purity->improve_purification control_reaction Control Reaction Vigor (Slow Addition, Moderator) low_purity->control_reaction optimize_conditions->start check_reagents->start improve_purification->start control_reaction->start

Caption: A flowchart for troubleshooting common synthesis issues.

Proposed Skraup Reaction Pathway

G Proposed Skraup Synthesis of 8-Chloro-6-iodoquinoline cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product A 2-Chloro-4-iodoaniline F Michael Adduct A->F Michael Addition B Glycerol E Acrolein (from Glycerol dehydration) B->E Dehydration C H₂SO₄ C->E G Dihydroquinoline Intermediate C->G D Oxidizing Agent (e.g., Nitrobenzene) H 8-Chloro-6-iodoquinoline D->H E->F F->G Cyclization & Dehydration G->H Oxidation

Caption: The proposed reaction pathway for the Skraup synthesis.

References

Optimization

Technical Support Center: Purification of 8-Chloro-6-iodoquinoline

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 8-Chloro-6-iod...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 8-Chloro-6-iodoquinoline.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 8-Chloro-6-iodoquinoline in a question-and-answer format.

Problem: Low Recovery After Recrystallization

  • Potential Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used.

  • Recommended Solutions:

    • Solvent Selection: Ensure the chosen solvent provides a significant difference in solubility between hot and cold conditions. A good solvent will dissolve the compound when hot but result in poor solubility upon cooling.[1][2]

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Solvent System: Consider a two-solvent (binary) system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common example is using a soluble solvent like ethanol and then adding water as the anti-solvent.

    • Cooling Process: Ensure slow cooling to allow for proper crystal formation. Rapid cooling in an ice bath can trap impurities and lead to smaller, less pure crystals.[3] Once the solution has reached room temperature, cooling in an ice bath can help maximize crystal precipitation.[4]

Problem: Oiling Out During Recrystallization

  • Potential Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound. The compound may also be impure, leading to a lower melting point.

  • Recommended Solutions:

    • Solvent Choice: Select a solvent with a boiling point lower than the melting point of 8-Chloro-6-iodoquinoline.

    • Increase Solvent Volume: Add more hot solvent to the mixture to ensure the compound remains dissolved.

    • Induce Crystallization: If an oil has formed, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the oil or by adding a seed crystal.

Problem: Poor Separation During Column Chromatography

  • Potential Cause: The chosen eluent system may not be optimal for separating the target compound from its impurities. The column may have been packed improperly.

  • Recommended Solutions:

    • Solvent System Optimization: Use Thin Layer Chromatography (TLC) to test various solvent systems (eluent) to find the one that provides the best separation between 8-Chloro-6-iodoquinoline and its impurities.

    • Gradient Elution: If a single solvent system is ineffective, consider using a gradient elution where the polarity of the mobile phase is gradually increased over time.

    • Proper Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation. Both wet and dry packing methods can be effective if done carefully.[5][6][7][8]

Problem: Colored Impurities in the Final Product

  • Potential Cause: The presence of colored by-products from the synthesis.

  • Recommended Solutions:

    • Activated Carbon: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added to the solution to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool.

    • Chromatography: Column chromatography is often effective at separating colored impurities from the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 8-Chloro-6-iodoquinoline?

A1: While specific impurities depend on the synthetic route, common contaminants in similar quinoline syntheses can include:

  • Unreacted Starting Materials: Residual reactants from the synthesis.

  • Positional Isomers: Isomers where the chloro and iodo groups are at different positions on the quinoline ring.

  • By-products: Compounds formed from side reactions during the synthesis.[9]

Q2: Which purification method is best for 8-Chloro-6-iodoquinoline?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired scale of purification.

  • Recrystallization is a cost-effective method for removing small amounts of impurities from a solid compound and is suitable for large-scale purification.[1][2]

  • Column Chromatography is highly effective for separating complex mixtures of compounds with different polarities and is often used for smaller-scale purifications or when recrystallization is ineffective.[5][6][8]

Q3: How can I determine the purity of my 8-Chloro-6-iodoquinoline sample?

A3: Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): A sensitive method for detecting and quantifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Can help identify the molecular weights of any impurities present.

Q4: What are some suitable solvents for the recrystallization of 8-Chloro-6-iodoquinoline?

A4: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. For haloquinolines, common choices include:

  • Alcohols: Ethanol, methanol, or isopropanol.

  • Esters: Ethyl acetate.

  • Ketones: Acetone.

  • Hydrocarbons (as anti-solvents): Hexane or heptane are often used in combination with a more polar solvent.[4] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system.

Data Presentation

Table 1: Comparison of Common Purification Methods

FeatureRecrystallizationColumn Chromatography
Principle Difference in solubility at different temperaturesDifferential partitioning between a stationary and mobile phase[8]
Best For Removing small amounts of impurities from a solidSeparating complex mixtures with varying polarities
Scale Can be scaled from milligrams to kilogramsTypically used for micrograms to grams, can be scaled up
Cost Generally lower costCan be more expensive due to solvent and stationary phase usage
Throughput Can be faster for single samplesCan be more time-consuming

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude 8-Chloro-6-iodoquinoline in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude 8-Chloro-6-iodoquinoline in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Stationary Phase Selection: For a compound like 8-Chloro-6-iodoquinoline, silica gel is a common stationary phase.

  • Eluent Selection: Use TLC to determine an appropriate solvent system (mobile phase) that gives good separation of the target compound from impurities. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often used.

  • Column Packing: Pack a chromatography column with the chosen stationary phase using either a wet or dry slurry method. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude 8-Chloro-6-iodoquinoline in a minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the eluent can be increased gradually (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified 8-Chloro-6-iodoquinoline.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualization

PurificationWorkflow cluster_start Initial Assessment cluster_methods Purification Method Selection cluster_recrystallization Recrystallization Pathway cluster_chromatography Chromatography Pathway cluster_end Final Product start Crude 8-Chloro-6-iodoquinoline assess_purity Assess Purity (TLC, HPLC, NMR) start->assess_purity recrystallization Recrystallization assess_purity->recrystallization Minor Impurities column_chrom Column Chromatography assess_purity->column_chrom Complex Mixture recrystallization_protocol Follow Recrystallization Protocol recrystallization->recrystallization_protocol chromatography_protocol Follow Chromatography Protocol column_chrom->chromatography_protocol check_purity_recrystallization Check Purity recrystallization_protocol->check_purity_recrystallization check_purity_recrystallization->column_chrom Purity < 95% final_product Pure 8-Chloro-6-iodoquinoline check_purity_recrystallization->final_product Purity > 95% check_purity_chromatography Check Purity chromatography_protocol->check_purity_chromatography check_purity_chromatography->recrystallization Purity < 95% check_purity_chromatography->final_product Purity > 95%

Caption: A logical workflow for the purification of 8-Chloro-6-iodoquinoline.

References

Troubleshooting

Technical Support Center: Suzuki Coupling with 8-Chloro-6-iodoquinoline

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 8-Chloro-6-iodoquinoline in Suzuki coupling reactions. Below you will find troubleshooting guide...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 8-Chloro-6-iodoquinoline in Suzuki coupling reactions. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guide

Problem 1: Low or No Product Yield at the 6-position

A common challenge in Suzuki coupling is achieving a satisfactory yield.[1] Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is essential to pinpoint the underlying cause.

Possible Causes and Solutions

Possible Cause Recommended Action
Inactive Catalyst or Ligand Use a fresh batch of the palladium precursor and ligand. For challenging couplings, consider more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can facilitate the oxidative addition step.[2]
Inappropriate Base The base is critical for activating the boronic acid.[2] If you are using a weak base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. The solubility of the base is also important; ensure it is appropriate for your chosen solvent system.
Suboptimal Reaction Temperature Inadequate temperature can result in a slow or incomplete reaction.[1] Gradually increase the reaction temperature in increments of 10 °C. However, be aware that excessively high temperatures can lead to catalyst decomposition and side reactions.[2]
Oxygen Contamination The presence of oxygen can lead to the homocoupling of the boronic acid and deactivation of the Pd(0) catalyst.[1] Ensure that all solvents are thoroughly degassed and that the reaction is consistently maintained under an inert atmosphere (e.g., nitrogen or argon).[2]
Instability of Boronic Acid Boronic acids, particularly heteroaryl boronic acids, can be unstable and prone to side reactions like protodeboronation.[3] To mitigate this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][2] Using anhydrous solvents where appropriate can also help.[2]
Problem 2: Formation of Significant Side Products

The presence of impurities and side products can complicate purification and reduce the overall yield of the desired product.

Common Side Reactions and Mitigation Strategies

Side Reaction Cause Mitigation Strategy
Homocoupling of Boronic Acid This side reaction produces a biaryl product from two molecules of the boronic acid.[1] It is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.Thoroughly degas the reaction mixture and solvents with an inert gas.[1] Ensure you are using a pre-catalyst that readily forms the active Pd(0) species.
Dehalogenation of Quinoline The iodine or chlorine atom on the quinoline is replaced by a hydrogen atom.The choice of base and solvent can influence this side reaction.[1] Screening different bases and ensuring anhydrous conditions (if your protocol allows) may be beneficial.[1]
Protodeboronation of Boronic Acid This involves the cleavage of the C-B bond of the boronic acid. It can be accelerated by excess water, protic solvents, high temperatures, or prolonged reaction times.[4]Use anhydrous solvents when possible, or minimize the amount of water.[2][4] Consider lowering the reaction temperature and monitor the reaction to avoid unnecessarily long reaction times.[4]
Reaction at the 8-Chloro Position While the C-I bond is significantly more reactive, coupling at the C-Cl position can occur under harsh conditions.Employ milder reaction conditions (e.g., lower temperature, less forcing catalyst/ligand system). The reactivity of haloquinolines in Suzuki coupling generally follows the order I > Br > Cl.[1]

Frequently Asked Questions (FAQs)

Q1: Which position on 8-Chloro-6-iodoquinoline is more reactive in a Suzuki coupling?

A1: The 6-iodo position is significantly more reactive than the 8-chloro position. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[1][5] This allows for selective coupling at the 6-position under appropriate conditions.

Q2: What are the recommended starting conditions for a Suzuki coupling with 8-Chloro-6-iodoquinoline?

A2: A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor such as Pd(OAc)₂ with a phosphine ligand. Common bases to try are K₂CO₃ or K₃PO₄, and a typical solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[5][6] The reaction is typically heated to between 80-100 °C.

Q3: My boronic acid is not very stable. What can I do?

A3: The instability of boronic acids is a common reason for low yields in Suzuki couplings.[3] Using more stable derivatives like boronic esters (e.g., pinacol esters) or trifluoroborate salts can be an effective solution.[1][2]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the starting material.[4][5]

Experimental Protocols

General Procedure for Selective Suzuki Coupling at the 6-Iodo Position
  • Reaction Setup: To a flame-dried reaction vessel, add 8-Chloro-6-iodoquinoline (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor and ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-8-chloroquinoline.

Data Presentation

Table 1: Representative Conditions for Selective Suzuki Coupling of 8-Chloro-6-iodoquinoline
Catalyst/Ligand Base Solvent Temperature (°C) Typical Yield Range
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O9070-85%
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-10080-95%
PdCl₂(dppf)Cs₂CO₃DMF10075-90%
Pd₂(dba)₃ / XPhosK₃PO₄THF/H₂O8085-98%

Yields are illustrative and can vary based on the specific boronic acid used and the precise reaction conditions.

Visualizations

Troubleshooting Workflow for Suzuki Coupling

Troubleshooting_Suzuki_Coupling start Low or No Yield check_reagents Check Reagent Quality (Catalyst, Base, Solvents) start->check_reagents check_atmosphere Is the Reaction Atmosphere Inert? check_reagents->check_atmosphere Yes use_fresh Use Fresh Reagents check_reagents->use_fresh No check_temp Is the Temperature Optimal? check_atmosphere->check_temp Yes degas Thoroughly Degas Solvents and Maintain Inert Atmosphere check_atmosphere->degas No check_base Is the Base Strong Enough? check_temp->check_base Yes increase_temp Increase Temperature Incrementally check_temp->increase_temp No side_products Significant Side Products? check_base->side_products Yes stronger_base Switch to a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) check_base->stronger_base No analyze_side_products Analyze Side Products (LC-MS) side_products->analyze_side_products Yes homocoupling Homocoupling? analyze_side_products->homocoupling dehalogenation Dehalogenation? homocoupling->dehalogenation No improve_degassing Improve Degassing Protocol homocoupling->improve_degassing Yes protodeboronation Protodeboronation? dehalogenation->protodeboronation No change_solvent_base Screen Solvents/Bases dehalogenation->change_solvent_base Yes use_boronic_ester Use Boronic Ester/Trifluoroborate protodeboronation->use_boronic_ester Yes

Caption: A decision tree to guide troubleshooting for low-yielding Suzuki reactions.

Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂(R²) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X (8-Chloro-6-iodoquinoline) r1x->oxidative_addition r2b R²-B(OR)₂ (Boronic Acid/Ester) r2b->transmetalation base Base base->transmetalation

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Optimization

Technical Support Center: Purification of 8-Chloro-6-iodoquinoline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 8-Chloro-6-iodoquinoline. T...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 8-Chloro-6-iodoquinoline. The following information is based on established methods for the purification of analogous quinoline derivatives and should be adapted to your specific experimental context.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 8-Chloro-6-iodoquinoline and related compounds.

Problem Potential Cause(s) Recommended Solutions
Low Recovery After Purification - Product loss during transfers: Multiple transfer steps between flasks and filters can lead to significant loss of material. - Sub-optimal recrystallization solvent: The chosen solvent may have too high solubility for the compound at low temperatures. - Inappropriate chromatographic conditions: The product may be irreversibly adsorbed onto the stationary phase or co-elute with impurities.- Minimize the number of transfers. Use a spatula to scrape vessels thoroughly and rinse with a small amount of cold solvent. - Perform a thorough solvent screen to identify a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1] - For column chromatography, try deactivating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to prevent decomposition of the basic quinoline.[2]
Presence of Colored Impurities (Yellow/Brown Tinge) - Formation of oxidized impurities: Quinoline derivatives can be sensitive to air and light, leading to the formation of colored byproducts.[3] - Tarry byproducts from synthesis: Harsh reaction conditions, particularly in Skraup or Doebner-von Miller syntheses, can generate polymeric tars.[4][5]- Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark.[3] - Consider a purification step involving activated carbon treatment. However, perform a small-scale test first to ensure it doesn't adsorb your product. - For tarry residues, steam distillation can be an effective initial purification step to isolate the volatile quinoline derivative from non-volatile tars.[4][6]
Persistent Impurities with Similar Polarity - Positional isomers: The synthesis of substituted quinolines can often lead to the formation of regioisomers which have very similar physical properties.[3] - Unreacted starting materials or intermediates: Incomplete reactions can leave starting materials or stable intermediates in the crude product.- High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating positional isomers. Method development will be required to optimize the separation. - If starting materials are significantly different in their chemical properties (e.g., basicity), an acid-base extraction can be employed during the work-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I can expect in my crude 8-Chloro-6-iodoquinoline?

A1: Based on general quinoline synthesis, common impurities include:

  • Positional Isomers: Depending on the synthetic route, you may have isomers with the chloro and iodo groups at different positions on the quinoline ring.[3]

  • Unreacted Starting Materials: Residual starting materials from the synthesis.

  • Tarry Byproducts: Particularly if using harsh condensation reactions like the Skraup synthesis, the formation of polymeric, tarry substances is common.[4][5]

  • Oxidation Products: Exposure to air and light can lead to colored impurities.[3]

Q2: My 8-Chloro-6-iodoquinoline is an oil and won't crystallize. What should I do?

A2: "Oiling out" instead of crystallizing is a common problem. Here are a few troubleshooting steps:

  • Ensure Supersaturation: Your solution may be too dilute. Try slowly evaporating some of the solvent to increase the concentration.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid 8-Chloro-6-iodoquinoline, add a tiny crystal to the solution to act as a seed.

  • Change the Solvent System: The current solvent may not be appropriate. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[1] You may need to experiment with different solvents or a multi-solvent system.

Q3: Can I use column chromatography to purify 8-Chloro-6-iodoquinoline?

A3: Yes, column chromatography is a common purification technique for quinoline derivatives. However, be aware that the basic nitrogen atom in the quinoline ring can sometimes interact strongly with the acidic silica gel, potentially leading to poor separation or even decomposition.[2] To mitigate this, you can:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent.[2]

  • Use an Alternative Stationary Phase: Consider using alumina (neutral or basic) or a C18-functionalized silica gel (reverse-phase chromatography).

Q4: How can I remove a persistent yellow or brown color from my purified product?

A4: Pure quinoline is often colorless but can discolor upon standing due to oxidation.[3] If the color persists after initial purification:

  • Activated Carbon: A charcoal treatment can be effective. Dissolve the compound in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through a pad of celite to remove the carbon.

  • Distillation: If your compound is thermally stable, vacuum distillation can be an excellent method for removing non-volatile colored impurities.[3]

Experimental Protocols

Disclaimer: These are general protocols for analogous compounds and should be optimized for 8-Chloro-6-iodoquinoline.

Protocol 1: Recrystallization
  • Solvent Selection: Choose a solvent in which 8-Chloro-6-iodoquinoline has high solubility at elevated temperatures and low solubility at room temperature or below.[1] Common solvents for quinoline derivatives include ethanol, methanol, acetone, and toluene. A multi-solvent system (e.g., ethanol/water) may also be effective.

  • Dissolution: Place the crude 8-Chloro-6-iodoquinoline in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture until the solid completely dissolves.[7]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[8]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method Development (General Guidance)
  • Column Selection: A C18 reverse-phase column is a good starting point for method development.

  • Mobile Phase:

    • A typical mobile phase for quinoline derivatives consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

    • The pH of the aqueous phase can significantly impact the retention and peak shape of basic compounds like quinolines.[10] Experiment with a pH range of 3-7. A buffer such as ammonium acetate or phosphate is recommended.

    • Adding a small amount of triethylamine (e.g., 0.1%) to the mobile phase can improve peak shape by masking residual silanol groups on the stationary phase.[10]

  • Detection: UV detection is suitable for quinolines. Select a wavelength where the compound has strong absorbance (e.g., around 254 nm or 270 nm).

  • Gradient Elution: Start with a gradient elution to determine the approximate solvent composition required to elute the compound. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Optimization: Once the compound elutes, optimize the gradient or switch to an isocratic method to achieve good separation from impurities.

Quantitative Data

Due to the lack of specific published data for the purification of 8-Chloro-6-iodoquinoline, the following table is provided as a template for you to record and compare your experimental results.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Solvent A)e.g., Color improved from brown to off-white.
Column Chromatography (Silica)e.g., Separation of a major non-polar impurity.
HPLC Purificatione.g., Baseline separation of a key isomer.

Visualization

Purification Workflow for 8-Chloro-6-iodoquinoline

The following diagram illustrates a general workflow for the purification of a synthesized quinoline derivative like 8-Chloro-6-iodoquinoline.

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_purification Purification Strategies cluster_analysis Purity Analysis Crude Crude 8-Chloro-6-iodoquinoline Recrystallization Recrystallization Crude->Recrystallization Initial Purification Column Column Chromatography Crude->Column For complex mixtures TLC TLC Analysis Recrystallization->TLC PureProduct Pure 8-Chloro-6-iodoquinoline Recrystallization->PureProduct If purity is sufficient HPLC Preparative HPLC Column->HPLC For high purity Column->TLC Column->PureProduct If purity is sufficient LCMS LC-MS HPLC->LCMS HPLC->PureProduct NMR NMR Spectroscopy PureProduct->NMR Characterization PureProduct->LCMS

Caption: General purification workflow for 8-Chloro-6-iodoquinoline.

References

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 8-Chloro-6-iodoquinoline

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 8-Chloro-6-iodoquinoline. The following sections offer de...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 8-Chloro-6-iodoquinoline. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to address challenges encountered during laboratory and pilot-scale production.

Experimental Protocols

A plausible and scalable synthetic route to 8-Chloro-6-iodoquinoline is the Skraup synthesis, a classic method for quinoline synthesis. This approach utilizes a readily available di-halogenated aniline as the starting material.

Proposed Synthetic Pathway: Skraup Synthesis

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of 8-Chloro-6-iodoquinoline, the proposed starting material is 2-chloro-4-iodoaniline.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-chloro-4-iodoaniline 2-chloro-4-iodoaniline Skraup Reaction Skraup Reaction 2-chloro-4-iodoaniline->Skraup Reaction Glycerol Glycerol Glycerol->Skraup Reaction Sulfuric Acid Sulfuric Acid Sulfuric Acid->Skraup Reaction Oxidizing Agent (e.g., Nitrobenzene) Oxidizing Agent (e.g., Nitrobenzene) Oxidizing Agent (e.g., Nitrobenzene)->Skraup Reaction 8-Chloro-6-iodoquinoline 8-Chloro-6-iodoquinoline Skraup Reaction->8-Chloro-6-iodoquinoline

Caption: Proposed synthetic route for 8-Chloro-6-iodoquinoline via Skraup synthesis.

Detailed Methodology for Scale-Up Synthesis (50g Scale)

Materials:

  • 2-chloro-4-iodoaniline (1.0 eq)

  • Glycerol (anhydrous, 4.0 eq)

  • Concentrated Sulfuric Acid (98%, 3.5 eq)

  • Nitrobenzene (as oxidizing agent and solvent, 2.0 eq)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq)

  • Sodium hydroxide solution (for work-up)

  • Suitable solvent for extraction (e.g., Dichloromethane or Toluene)

  • Activated carbon (for decolorization)

  • Suitable solvent for recrystallization (e.g., Ethanol or Isopropanol)

Procedure:

  • Reactor Setup: In a well-ventilated fume hood, equip a suitable glass reactor with a mechanical stirrer, reflux condenser, dropping funnel, and a thermometer. Ensure the reactor is clean and dry.

  • Charging Reagents: Charge the reactor with 2-chloro-4-iodoaniline, glycerol, and ferrous sulfate heptahydrate. Begin stirring to form a homogeneous slurry.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid through the dropping funnel. The addition is highly exothermic; maintain the temperature of the reaction mixture below 120°C by controlling the addition rate and using external cooling if necessary.

  • Reaction Initiation: After the complete addition of sulfuric acid, add the nitrobenzene. Heat the mixture gently to approximately 130-140°C to initiate the reaction. The reaction is highly exothermic, and once initiated, the external heat source should be removed. The heat of the reaction should sustain reflux.[1]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-5 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to below 100°C and cautiously dilute with water to reduce viscosity.

    • Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling the reactor.

    • Perform steam distillation to separate the crude 8-Chloro-6-iodoquinoline from the tarry residue. The product will co-distill with any unreacted nitrobenzene.

    • Separate the organic layer from the distillate and wash it with dilute acid to remove any remaining basic impurities.

  • Purification:

    • The crude product can be further purified by vacuum distillation.

    • For solid products, recrystallization from a suitable solvent like ethanol or isopropanol is an effective purification method. The use of activated carbon can help in removing colored impurities.

Data Presentation

The following table summarizes typical quantitative data for Skraup synthesis of halogenated quinolines. Please note that specific yields and purity for 8-Chloro-6-iodoquinoline may vary and require optimization.

ParameterLab Scale (1-10g)Pilot Scale (50-500g)Key Considerations
Typical Yield 40-60%35-55%Yields can be lower with di-halogenated anilines due to electronic deactivation.[2]
Purity (after initial work-up) 80-90%75-85%Tar formation is a major source of impurities.[3]
Final Purity (after purification) >98%>98%Recrystallization or chromatography is usually required to achieve high purity.
Reaction Time 2-4 hours3-5 hoursLonger reaction times may be needed at a larger scale to ensure complete conversion.
Optimal Temperature 130-150°C130-150°CStrict temperature control is crucial to prevent runaway reactions and excessive tar formation.[4]

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the scale-up synthesis of 8-Chloro-6-iodoquinoline in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My Skraup synthesis of 8-Chloro-6-iodoquinoline is resulting in a very low yield. What are the potential causes?

  • Answer: Low yields in the Skraup synthesis of di-halogenated quinolines can be attributed to several factors:

    • Deactivation by Halogen Substituents: The presence of two electron-withdrawing halogen atoms (chloro and iodo) on the aniline ring deactivates it towards electrophilic cyclization, which is a key step in the Skraup synthesis. This can lead to incomplete reaction.[2]

    • Tar Formation: The harsh acidic and high-temperature conditions can cause polymerization of glycerol-derived acrolein and other intermediates, leading to the formation of significant amounts of tar, which can trap the product.[3]

    • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent ratios can all contribute to lower yields.

Issue 2: Excessive Tar Formation

  • Question: I am observing a large amount of black, tarry residue in my reaction mixture, making product isolation difficult. How can I minimize this?

  • Answer: Tar formation is a common challenge in the Skraup synthesis. To mitigate this:

    • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial to control the exothermic nature of the reaction and reduce charring.[1]

    • Temperature Control: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exotherm should be carefully controlled.[4]

    • Gradual Reagent Addition: Slow and controlled addition of sulfuric acid is critical to prevent localized overheating.

Issue 3: Purification Challenges

  • Question: How can I effectively purify 8-Chloro-6-iodoquinoline from the crude reaction mixture?

  • Answer: Purification of di-halogenated quinolines can be challenging due to their physical properties and the presence of tarry byproducts.

    • Steam Distillation: This is a highly effective method to separate the volatile product from non-volatile tar.[1]

    • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) is a powerful technique for achieving high purity.

    • Column Chromatography: While effective for small-scale purification, it may be less practical for large-scale production due to the amount of solvent and silica gel required.

Frequently Asked Questions (FAQs)

  • Q: What are the main safety concerns when scaling up the Skraup synthesis?

    • A: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled.[4] Adequate cooling capacity and careful monitoring of the reaction temperature are essential. The use of concentrated sulfuric acid also requires appropriate personal protective equipment (PPE) and handling procedures.

  • Q: Can I use a different oxidizing agent instead of nitrobenzene?

    • A: Yes, other oxidizing agents such as arsenic acid have been traditionally used and are known to result in a less violent reaction.[5] However, due to the toxicity of arsenic compounds, nitrobenzene is often preferred in modern synthesis, with careful control of the reaction conditions.

  • Q: How do the chloro and iodo substituents affect the regioselectivity of the Skraup synthesis?

    • A: Starting with 2-chloro-4-iodoaniline is expected to yield 8-chloro-6-iodoquinoline as the major product. The cyclization will occur at the unsubstituted position ortho to the amino group (C6 of the aniline), leading to the desired quinoline substitution pattern.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Workflow start Low Yield or Purity Issue check_tar Excessive Tar Formation? start->check_tar check_conditions Reaction Conditions Optimized? check_tar->check_conditions No solution_tar - Add Ferrous Sulfate - Control Temperature - Slow Acid Addition check_tar->solution_tar Yes check_purification Purification Method Effective? check_conditions->check_purification Yes solution_conditions - Adjust Temp/Time - Verify Reagent Quality - Check Stoichiometry check_conditions->solution_conditions No solution_purification - Optimize Steam Distillation - Screen Recrystallization Solvents - Consider Chromatography check_purification->solution_purification No end Improved Synthesis check_purification->end Yes solution_tar->check_conditions solution_conditions->check_purification solution_purification->end

Caption: A decision-making diagram for troubleshooting common issues in the synthesis.

References

Optimization

Technical Support Center: 8-Chloro-6-iodoquinoline Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Chloro-6-iodoquinoline. This resource provides detailed troubleshooting guides and frequently asked q...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Chloro-6-iodoquinoline. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during cross-coupling and nucleophilic substitution reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions with 8-Chloro-6-iodoquinoline?

A1: The carbon-iodine (C-I) bond at the 6-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 8-position. The generally accepted trend in reactivity for haloarenes in the oxidative addition step of palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This allows for site-selective reactions at the 6-position under carefully controlled conditions.

Q2: Can I achieve a reaction at the 8-chloro position?

A2: While challenging, a reaction at the 8-chloro position is possible. This typically requires more forcing reaction conditions (e.g., higher temperatures, longer reaction times) after the 6-iodo position has reacted. Additionally, the use of specialized catalyst systems with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which are known to facilitate the activation of aryl chlorides, may be necessary.[2][3]

Q3: My reaction is not working. What are the most common general issues to check first?

A3: For most palladium-catalyzed reactions, the primary culprits for failure are:

  • Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (argon or nitrogen) and that all solvents have been properly degassed.

  • Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst. Ensure all reagents are of appropriate purity and that solvents are anhydrous.

  • Catalyst Activity: The palladium source and ligands can degrade over time. Use fresh, high-quality catalysts and ligands.

Q4: I am observing a significant amount of dark precipitate (palladium black) in my reaction. What does this mean?

A4: The formation of palladium black indicates that the Pd(0) catalyst has aggregated and precipitated out of the solution, rendering it inactive. This can be caused by:

  • High Temperatures: Excessive heat can lead to catalyst decomposition.

  • Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium nanoparticles.

  • Poor Solvent Choice: The catalyst may have poor solubility in the chosen solvent system.

Q5: What is the main side product in Sonogashira couplings, and how can I avoid it?

A5: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper(I) cocatalyst.[4][5] To minimize this, you can:

  • Slowly add the alkyne to the reaction mixture.

  • Ensure a rigorously oxygen-free environment.

  • Consider using a "copper-free" Sonogashira protocol.

Troubleshooting Guides

Issue 1: Low or No Yield in Selective Cross-Coupling at the 6-Position (Iodo)
Possible Cause Troubleshooting Step
Inactive Catalyst Use a pre-catalyst or a fresh source of palladium and ligand. Ensure phosphine ligands have not been oxidized.
Insufficiently Inert Atmosphere Degas the solvent thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for an extended period). Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate Base The base may be too weak or poorly soluble. For Suzuki reactions, consider switching from Na₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu is a common choice, but may be too harsh for sensitive substrates.
Poor Ligand Choice The ligand is critical for catalyst stability and activity. For Suzuki and Buchwald-Hartwig reactions, screen sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos).[2]
Low Reaction Temperature While aryl iodides are reactive, some coupling partners may require heating. Incrementally increase the temperature (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring the reaction.
Issue 2: Poor Selectivity (Reaction at Both 6-Iodo and 8-Chloro Positions)
Possible Cause Troubleshooting Step
Reaction Conditions Too Harsh High temperatures or prolonged reaction times can lead to the slower reaction at the C-Cl bond. Reduce the temperature and monitor the reaction closely to stop it once the starting material is consumed.
Catalyst System Too Reactive Highly active catalysts designed for aryl chlorides might not be selective. Start with a standard catalyst like Pd(PPh₃)₄ for Suzuki or a first-generation Buchwald-Hartwig catalyst before moving to more active systems.
Issue 3: Dehalogenation (Loss of Iodo or Chloro Group)
Possible Cause Troubleshooting Step
Presence of Protic Impurities Ensure all reagents and solvents are anhydrous. Water can be a proton source for hydrodehalogenation.
Side Reaction with Base/Solvent Certain bases and solvents can facilitate dehalogenation. Consider switching to a different base or solvent system.
β-Hydride Elimination (in Buchwald-Hartwig) If the amine coupling partner has β-hydrogens, this can be a competing pathway.[4] Using bulky ligands can sometimes suppress this side reaction.

Quantitative Data Summary

Since specific yield data for 8-Chloro-6-iodoquinoline is not widely published, the following tables provide representative yields for analogous selective cross-coupling reactions on similar haloquinoline or dihaloarene systems. These should be considered as starting points for optimization.

Table 1: Representative Yields for Selective Suzuki-Miyaura Coupling (Data based on reactions with analogous dihaloheterocycles)

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O901285-95
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane80890-98
3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1001680-90

Table 2: Representative Yields for Selective Sonogashira Coupling (Data based on reactions with analogous iodo-chloro arenes)

Terminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT485-95
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtDMF50680-90
1-HexynePd(OAc)₂ (2)-Cs₂CO₃Dioxane801275-85 (Copper-free)

Table 3: Representative Yields for Selective Buchwald-Hartwig Amination (Data based on reactions with analogous aryl iodides)

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001880-95
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102475-90
BenzylamineG3-XPhos (2)-K₃PO₄t-BuOH901685-95

Experimental Protocols

The following are detailed methodologies for key experiments. Note: These are generalized protocols based on highly analogous systems and should be optimized for 8-Chloro-6-iodoquinoline.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Position

This protocol is adapted from standard procedures for reactive aryl iodides.[1]

Materials:

  • 8-Chloro-6-iodoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • 2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (8 mL)

  • Ethanol (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 8-Chloro-6-iodoquinoline, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add toluene and ethanol via syringe.

  • Add the degassed 2M Na₂CO₃ solution.

  • Heat the reaction mixture to 90 °C under a positive pressure of inert gas.

  • Stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the 6-Position

This protocol uses standard copper-catalyzed Sonogashira conditions.

Materials:

  • 8-Chloro-6-iodoquinoline (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous and degassed THF or DMF (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 8-Chloro-6-iodoquinoline, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Once complete, dilute the reaction with ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Selective_Cross_Coupling cluster_start Starting Material cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome start 8-Chloro-6-iodoquinoline catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) start->catalyst Oxidative Addition at C-I partner Coupling Partner (Boronic Acid, Alkyne, Amine) catalyst->partner base Base (e.g., Na₂CO₃, Et₃N) partner->base selective_product Selective Product: 6-Substituted-8-chloroquinoline base->selective_product Mild Conditions (RT to 80°C) nonselective_product Non-Selective Product: 6,8-Disubstituted quinoline base->nonselective_product Harsh Conditions (>100°C, long time) solvent Degassed Solvent (e.g., Toluene, THF)

Caption: Workflow for selective cross-coupling at the 6-position of 8-Chloro-6-iodoquinoline.

Troubleshooting_Tree start Low or No Product Yield? check_inert Is the reaction under inert atmosphere? start->check_inert Yes degas Action: Degas solvents and use Ar/N₂. check_inert->degas No check_catalyst Is the catalyst/ligand active? check_inert->check_catalyst Yes success Problem Solved degas->success fresh_catalyst Action: Use fresh catalyst and unoxidized ligand. check_catalyst->fresh_catalyst No check_conditions Are conditions appropriate? check_catalyst->check_conditions Yes fresh_catalyst->success optimize Action: Screen different bases, solvents, & temps. check_conditions->optimize No check_conditions->success Yes, consult literature for specific substrate. optimize->success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

References

Reference Data & Comparative Studies

Comparative

Comparative Biological Activity of Halogenated Quinoline Analogs: A Guide for Researchers

Anticancer Activity of Halogenated Quinolines The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents. Halogenation of the quinoline ring can significantly influence the cytotox...

Author: BenchChem Technical Support Team. Date: December 2025

Anticancer Activity of Halogenated Quinolines

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents. Halogenation of the quinoline ring can significantly influence the cytotoxic and pro-apoptotic activities of these compounds. The introduction of chloro and iodo substituents has been shown to modulate their efficacy against various cancer cell lines.

Below is a summary of the in vitro anticancer activity of selected halogenated quinoline derivatives from various studies. It is important to note that the experimental conditions, such as the cancer cell lines and assay methods, vary between studies, which should be considered when comparing the data.

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Raji (human Burkitt's lymphoma)~1.5--[1]
5-Nitro-8-hydroxyquinoline (Nitroxoline)Raji (human Burkitt's lymphoma)~0.15-0.3Clioquinol~1.5[1]
Quinoline-based dihydrazone (3b)MCF-7 (human breast adenocarcinoma)7.0165-FU>50[2]
Quinoline-based dihydrazone (3c)MCF-7 (human breast adenocarcinoma)7.055-FU>50[2]
2-aminodihydroquinoline analog (5f)MDA-MB-231 (human breast adenocarcinoma)~2--[3]
2-aminodihydroquinoline analog (5h)MDA-MB-231 (human breast adenocarcinoma)~2--[3]

Antimicrobial Activity of Halogenated Quinolines

Halogenated quinolines have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The nature and position of the halogen substituent play a crucial role in determining the antimicrobial spectrum and potency.

The following table summarizes the minimum inhibitory concentrations (MIC) of various halogenated quinoline analogs against different microbial strains. As with the anticancer data, direct comparisons should be made with caution due to variations in the tested strains and experimental protocols.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
5-Chloroquinolin-8-ol (Cloxyquin)Mycobacterium tuberculosis (150 clinical isolates)0.062 - 0.25--[4]
5-Chloro-8-hydroxyquinolineStaphylococcus aureus---[5]
5-Iodo-8-hydroxyquinolineStreptococcus mutans> 8-hydroxyquinoline--[6]
2,7-dichloroquinoline-3-carbonitrile (5)Staphylococcus aureus11.00 ± 0.03 (Zone of Inhibition in mm)Amoxicillin18 ± 0.00[7]
7-chloro-2-ethoxyquinoline-3-carbaldehyde (8)Escherichia coli12.00 ± 0.00 (Zone of Inhibition in mm)Amoxicillin18 ± 0.00[7]

Experimental Protocols

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Broth Microdilution MIC Assay

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Positive control (a known antibiotic)

  • Negative control (medium with solvent)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well microtiter plate.

  • Prepare the microbial inoculum and dilute it to the final desired concentration in the growth medium.

  • Add the standardized microbial suspension to each well containing the test compound dilutions. Include positive and negative control wells on each plate.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

experimental_workflow_anticancer cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis start Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with Analogs seed->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for Anticancer Activity Screening using MTT Assay.

experimental_workflow_antimicrobial cluster_preparation Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis prepare_compounds Prepare Serial Dilutions of Analogs inoculate Inoculate Plates with Microbial Suspension prepare_compounds->inoculate prepare_inoculum Prepare Standardized Microbial Inoculum prepare_inoculum->inoculate incubate Incubate (18-24h) inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

Caption: Workflow for Antimicrobial Activity Screening (MIC Determination).

quinolone_antimicrobial_moa cluster_cell Bacterial Cell quinolone Quinolone Analog gyrase DNA Gyrase / Topoisomerase IV quinolone->gyrase Inhibits dna Bacterial DNA gyrase->dna Relaxes Supercoils replication DNA Replication gyrase->replication Blocks dna->replication death Bacterial Cell Death replication->death Leads to

Caption: Mechanism of Action of Quinolone Antimicrobial Agents.

References

Validation

A Comparative Spectroscopic Guide to Halogenated Quinolines

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the spectroscopic properties of halogenated quinolines, a class of compounds significant in medicinal chemist...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of halogenated quinolines, a class of compounds significant in medicinal chemistry and materials science. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for the structural elucidation and characterization of these molecules.

Introduction

Halogenated quinolines are derivatives of the quinoline bicyclic heterocycle, featuring one or more halogen substituents (F, Cl, Br, I). The position and nature of the halogen atom profoundly influence the molecule's physicochemical properties, including its electronic distribution, lipophilicity, and metabolic stability, which are critical parameters in drug design. Spectroscopic analysis is indispensable for confirming the identity, purity, and detailed structure of these compounds. This guide focuses on a comparative analysis using UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Data Presentation: Comparative Spectroscopic Data

The following tables summarize key quantitative data for representative halogenated quinolines, facilitating a clear comparison across different spectroscopic techniques.

Table 1: UV-Visible and Fluorescence Spectroscopy Data

CompoundSolventλmax (nm)Emission λem (nm)Notes
QuinolineEthanol226, 276, 313315, 348Parent compound for reference.
6-BromoquinolineMethanol~280-320Not specifiedHalogen substitution can cause bathochromic (red) shifts.[1]
8-HydroxyquinolineEthanol242, 318420Hydroxyl group significantly alters electronic transitions.
FluoroquinolonesVarious~270-330~420-480The exact wavelengths are highly dependent on the specific structure and solvent polarity.[2]

Note: UV-Vis and fluorescence data are highly sensitive to solvent and substitution patterns. The values presented are indicative.

Table 2: ¹H and ¹³C NMR Chemical Shift Data (δ in ppm)

CompoundPosition¹H NMR (CDCl₃)¹³C NMR (CDCl₃)
3-Bromoquinoline C28.95 (d)151.5
C48.12 (d)147.2
C57.78 (d)129.5
C67.65 (ddd)128.8
C77.85 (dd)128.2
C88.15 (dd)127.9
C3-120.0
6-Bromoquinoline C28.85 (dd)150.8
C37.40 (dd)121.9
C48.05 (d)136.1
C58.00 (d)130.5
C77.70 (dd)133.2
C87.95 (d)129.0
C6-120.7

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from multiple sources.[3][4][5]

Table 3: ¹⁹F NMR Chemical Shift Data

Fluorine EnvironmentTypical Chemical Shift (δ in ppm, ref. CFCl₃)
Aromatic C-F (e.g., on quinoline ring)-100 to -140
Trifluoromethyl (-CF₃) on aromatic ring-55 to -65

Note: ¹⁹F NMR chemical shifts have a wide range and are highly sensitive to the electronic environment.[6][7]

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Notes
3-Bromoquinoline 207, 209128 [M-Br]⁺, 101 [M-Br-HCN]⁺The M⁺ and [M+2]⁺ peaks appear in a ~1:1 ratio, characteristic of a single bromine atom.[3][8]
6-Bromoquinoline 207, 209128 [M-Br]⁺, 101 [M-Br-HCN]⁺Fragmentation pattern is similar to the 3-bromo isomer, but relative intensities may differ.[9]
2-Chloroquinoline 163, 165128 [M-Cl]⁺, 101 [M-Cl-HCN]⁺The M⁺ and [M+2]⁺ peaks appear in a ~3:1 ratio, characteristic of a single chlorine atom.
Fluoroquinolones Varies[M+H]⁺, [M+H-H₂O]⁺, [M+H-CO₂]⁺Fragmentation often involves the loss of water, carbon dioxide, and cleavage of side chains.[10]

Experimental Protocols

Generalized protocols for the key spectroscopic techniques are provided below. These should be adapted based on the specific compound and available instrumentation.

UV-Visible Absorption and Fluorescence Spectroscopy

This technique provides information about the electronic transitions within the molecule.

  • Sample Preparation: Prepare a dilute solution of the halogenated quinoline in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. A typical concentration is 1x10⁻⁵ M.[11]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

  • Data Acquisition (UV-Vis):

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Scan the sample from approximately 200 to 800 nm.[12]

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Data Acquisition (Fluorescence):

    • Set the excitation wavelength, typically at or near a λmax value determined from the UV-Vis spectrum.

    • Scan the emission wavelengths, starting from ~10 nm above the excitation wavelength to avoid Rayleigh scattering.

    • Identify the wavelength(s) of maximum fluorescence emission (λem).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[13] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition (¹H NMR):

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.

    • Acquire the spectrum with appropriate parameters (e.g., 30-degree pulse width, 1-2 second relaxation delay, 16-32 scans).[4]

  • Data Acquisition (¹³C NMR):

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.[4]

  • Data Acquisition (¹⁹F NMR):

    • Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency.

    • Chemical shifts are typically referenced to an external standard like CFCl₃.

  • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and structural information through fragmentation patterns.[3]

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[9]

  • Ionization: Use an appropriate ionization method. Electron Ionization (EI) is common for generating fragment ions and creating library-searchable spectra.[4] Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically yields the protonated molecular ion [M+H]⁺.[10]

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and key fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum. For halogenated compounds, pay close attention to the isotopic patterns of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) to confirm their presence.[3]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a synthesized halogenated quinoline.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_results Phase 3: Data Interpretation cluster_final Phase 4: Conclusion synthesis Synthesis & Purification of Halogenated Quinoline prep Sample Preparation (Dissolution in appropriate solvents) synthesis->prep nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) prep->nmr ms Mass Spectrometry (EI, ESI) prep->ms uv_fl UV-Vis & Fluorescence Spectroscopy prep->uv_fl nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ms_data Molecular Ion & Fragmentation Pattern ms->ms_data uv_fl_data λmax & λem uv_fl->uv_fl_data elucidation Structural Elucidation & Purity Confirmation nmr_data->elucidation ms_data->elucidation uv_fl_data->elucidation

Caption: General workflow for the spectroscopic analysis of halogenated quinolines.

References

Comparative

A Comparative Guide to the Reactivity of Di-halogenated Quinolines in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this hete...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle through cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries with a wide range of biological activities. Di-halogenated quinolines, in particular, offer a versatile platform for sequential and site-selective modifications, making a thorough understanding of their comparative reactivity essential for efficient and predictable synthesis.

This guide provides an objective comparison of the reactivity of various di-halogenated quinolines in two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The information presented herein is supported by experimental data from the scientific literature to aid researchers in selecting the optimal substrates and reaction conditions for their synthetic targets.

General Reactivity Trends

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order of their bond strength with the aromatic carbon, which is I > Br > Cl.[1] This trend is a good starting point for predicting the outcome of reactions with di-halogenated quinolines. However, the electronic properties of the quinoline ring system play a crucial role in modulating this reactivity. The electron-withdrawing nature of the nitrogen atom significantly influences the reactivity of halogens at different positions.

Halogens at the C2 and C4 positions of the quinoline ring are generally more activated towards oxidative addition to the palladium(0) catalyst compared to halogens on the carbocyclic ring (C5, C6, C7, and C8).[1] This is due to the lower electron density at these positions, making the C-X bond more susceptible to cleavage. Consequently, in a di-halogenated quinoline with halogens at both the pyridine and benzene rings, the halogen on the pyridine ring is expected to react preferentially.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The following tables summarize the comparative reactivity of different di-halogenated quinolines in this reaction, with a focus on regioselectivity and yields.

Table 1: Comparative Yields and Regioselectivity in the Suzuki Coupling of Dihaloquinolines

Di-halogenated QuinolineBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Product(s) and Yield(s) (%)Reference
2,4-dichloroquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80122-chloro-4-phenylquinoline (selective for C4)[1]
4,7-dichloroquinolinePhenylboronic acidPd(OAc)₂K₂CO₃H₂O10017-chloro-4-phenylquinoline (78%), 4,7-diphenylquinoline (12%)
7-chloro-4-iodoquinolinePhenylboronic acidPd(OAc)₂K₂CO₃H₂O10037-chloro-4-phenylquinoline (98%)
6-bromo-4-chloro-2-(trifluoromethyl)quinoline4-Tolylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O808Selective reaction at the 6-bromo position[2]
5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinolineArylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O802Site-selective coupling at C5, then C7, then C8[3]

Key Observations from Suzuki Coupling Data:

  • Influence of the Halogen: As expected, the C-I bond is significantly more reactive than the C-Cl bond, leading to highly regioselective coupling in 7-chloro-4-iodoquinoline.

  • Positional Reactivity: In 2,4-dichloroquinoline, the C4 position can be selectively functionalized.[1] For 4,7-dichloroquinoline, the C4 position is also more reactive than the C7 position. In contrast, for 6-bromo-4-chloro-2-(trifluoromethyl)quinoline, the bromo-substituent at the 6-position is more reactive.[2]

  • Controlling Regioselectivity: The choice of catalyst and reaction conditions can be tuned to achieve the desired regioselectivity, as demonstrated in the sequential coupling of 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline.[3]

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. The reactivity of di-halogenated quinolines in this reaction also depends on the nature and position of the halogens.

Table 2: Comparative Yields and Regioselectivity in the Buchwald-Hartwig Amination of Dihaloquinolines

Di-halogenated QuinolineAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Product(s) and Yield(s) (%)Reference
6-bromo-2-chloroquinolineMorpholinePd₂(dba)₃ / XPhosLHMDSDioxane10012-16Selective amination at the 6-bromo position[4]
2,4-dichloro-6,7-dimethoxyquinazolineCyclopropylamine-----Selective amination at C4 (90% yield)[5]
2-chloro-5-nitropyridinep-toluenesulfonamide-----High yield[5]
Methyl 5-bromo-2-furoateImidazole-----Low yield[5]

Key Observations from Buchwald-Hartwig Amination Data:

  • Chemoselectivity: In 6-bromo-2-chloroquinoline, the C-Br bond can be selectively aminated over the C-Cl bond by careful choice of reaction conditions.[4]

  • Activation by Nitrogen: The chloro group at the C4 position of the quinazoline ring (a related N-heterocycle) is highly activated towards amination due to the adjacent nitrogen atom.[5]

  • Substrate Scope: The success of the Buchwald-Hartwig amination is also highly dependent on the nature of the amine coupling partner.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of di-halogenated quinolines.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,4-dichloroquinoline

This protocol is adapted from a procedure for the synthesis of 2-alkynyl-4-arylquinolines, where the second step is a Suzuki coupling.[6]

Materials:

  • 2-Alkynyl-4-chloroquinoline (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • (PPh₃)₂PdCl₂ (0.05 mmol)

  • Tricyclohexylphosphine (PCy₃) (0.05 mmol)

  • Cesium carbonate (Cs₂CO₃) (3.5 mmol)

  • Dioxane (8.0 mL)

  • Water (3.0 mL)

Procedure:

  • A mixture of the 2-alkynyl-4-chloroquinoline (1.0 mmol) and (PPh₃)₂PdCl₂ (0.05 mmol) in dioxane (5.0 mL) is stirred for 10 minutes under a nitrogen atmosphere at room temperature and then heated to 80 °C.

  • To this mixture, a solution of PCy₃ (0.05 mmol) and Cs₂CO₃ (3.5 mmol) in water (3.0 mL) and the arylboronic acid (1.5 mmol) in dioxane (3.0 mL) is added at the same temperature.

  • The reaction mixture is stirred at 80 °C for the time required for the reaction to complete (monitored by TLC or LC-MS).

  • After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to obtain the desired 2-alkynyl-4-arylquinoline.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Bromoquinoline Derivatives

This protocol provides a general method for the amination of 6-bromoquinolines.[4]

Materials:

  • 6-Bromoquinoline derivative (e.g., Methyl 6-bromoquinoline-3-carboxylate) (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the 6-bromoquinoline derivative and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Signaling Pathways and Relevance in Drug Development

Di-halogenated quinolines are valuable precursors for the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. Many of these inhibitors target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[7] The ability to selectively functionalize the quinoline core allows for the fine-tuning of inhibitor potency and selectivity.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 dephosphorylates Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth QuinolineInhibitor Quinoline-based Inhibitor QuinolineInhibitor->PI3K QuinolineInhibitor->mTORC1 Experimental_Workflow Start Start: Di-halogenated Quinoline & Coupling Partner ReactionSetup Reaction Setup: - Pd Catalyst & Ligand - Base & Solvent - Inert Atmosphere Start->ReactionSetup Heating Heating & Stirring (Conventional or Microwave) ReactionSetup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup: - Quenching - Extraction Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Analysis Product Analysis: NMR, MS, etc. Purification->Analysis

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Proper Disposal of 8-Chloro-6-iodoquinoline

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This document provides a compre...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 8-Chloro-6-iodoquinoline, a halogenated quinoline derivative. Adherence to these procedures is critical for minimizing risks and ensuring full compliance with safety regulations.

Hazard Profile and Safety Precautions

8-Chloro-6-iodoquinoline is classified as a hazardous substance. Based on available data for the compound and structurally similar chemicals, it should be handled with care. The primary hazards include potential toxicity if ingested, skin and eye irritation, and harm to aquatic life.[1][2] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory during handling and disposal.

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[2]

  • Spill Management: In the event of a spill, isolate the area. For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Quantitative Hazard Classification

The following table summarizes the known hazard classifications for 8-Chloro-6-iodoquinoline. This information is crucial for understanding the risks and for proper labeling of waste containers.

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Acute Toxicity, InhalationH332Harmful if inhaled.[1]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of 8-Chloro-6-iodoquinoline is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Handling and Disposal:

  • Waste Identification and Segregation:

    • All waste containing 8-Chloro-6-iodoquinoline, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be treated as hazardous waste.

    • Segregate halogenated organic waste, such as 8-Chloro-6-iodoquinoline, from non-halogenated waste streams to facilitate proper disposal and minimize costs.[4][5]

  • Waste Container Selection and Management:

    • Use a designated, leak-proof, and chemically compatible waste container. A glass bottle with a screw cap is generally suitable for this type of solid or dissolved chemical waste.[6][7]

    • Ensure the container is in good condition and was not previously used for incompatible chemicals.[6]

    • Do not fill the container to more than 80% capacity to allow for expansion and prevent spills.[7]

    • Keep the waste container securely closed at all times, except when adding waste.[4]

  • Labeling of Waste Containers:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the full chemical name: "8-Chloro-6-iodoquinoline."

    • List all constituents of the waste, including solvents and their approximate percentages.

    • Indicate the relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).

    • Include the date when the first waste was added to the container and the name of the responsible researcher or lab.

  • Storage of Chemical Waste:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.[2][4]

    • Utilize secondary containment (e.g., a larger, chemically resistant tray or bin) to capture any potential leaks.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

    • Follow all institutional and local regulations for waste pickup scheduling and documentation.

    • Incineration at high temperatures is a common and effective disposal method for halogenated organic compounds.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 8-Chloro-6-iodoquinoline.

G Disposal Workflow for 8-Chloro-6-iodoquinoline cluster_prep Preparation and Handling cluster_collection Waste Collection and Segregation cluster_storage Labeling and Storage cluster_disposal Final Disposal A Identify 8-Chloro-6-iodoquinoline as Hazardous Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Waste Container (e.g., Labeled Glass Bottle) B->C D Segregate from Non-Halogenated Waste C->D E Collect Solid and Liquid Waste D->E F Label Container Clearly: 'Hazardous Waste', Chemical Name, Hazards E->F G Store in Designated Satellite Accumulation Area with Secondary Containment F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Follow Institutional Procedures for Waste Pickup H->I J Document Waste for Disposal I->J

References

Handling

Essential Safety and Operational Guide for 8-Chloro-6-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 8-Chloro-6-iodoquinoline. Ad...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 8-Chloro-6-iodoquinoline. Adherence to these guidelines is critical to ensure personal safety and environmental protection in the laboratory.

I. Hazard Identification and Personal Protective Equipment (PPE)

8-Chloro-6-iodoquinoline is a halogenated quinoline derivative that should be handled with caution due to its potential toxicity. While specific toxicological data for this compound is limited, related compounds exhibit hazards including acute oral toxicity, skin irritation, and serious eye irritation. Therefore, a stringent approach to personal protection is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn over safety goggles when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves are essential. Disposable nitrile gloves provide good splash protection, but for prolonged contact or handling larger quantities, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. For operations with a higher risk of exposure, a chemically resistant apron or coveralls should be worn over the lab coat.

  • Respiratory Protection: All handling of solid 8-Chloro-6-iodoquinoline that may generate dust must be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available or if there is a risk of aerosol generation that cannot be controlled, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

II. Quantitative Data Summary

PropertyValueNotes
Chemical Formula C₉H₅ClIN
Molecular Weight 289.5 g/mol
Appearance Solid (presumed)
Melting Point Data not availableFor reference: 6-Iodoquinoline melts at 91°C[1], and 8-Chloroquinoline melts at -20°C[2][3].
Boiling Point Data not available
GHS Hazard Statements H302, H315, H319, H332Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled.[4]
Occupational Exposure Limits (OEL) Data not availableNo specific OELs (e.g., PEL, TLV) have been established for 8-Chloro-6-iodoquinoline.[5][6][7][8] It is recommended to handle it in a manner that minimizes any potential for exposure.

III. Operational Plan: Step-by-Step Handling Procedures

This section outlines the standard operating procedure for weighing and dissolving solid 8-Chloro-6-iodoquinoline.

A. Preparation and Weighing:

  • Work Area Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Cover the work surface within the fume hood with disposable absorbent bench paper.

    • Gather all necessary equipment: analytical balance, spatulas, weighing paper or boat, and labeled receiving vessel.

  • Personal Protective Equipment (PPE):

    • Don all required PPE as detailed in Section I before entering the designated handling area.

  • Weighing the Compound:

    • Place a tared weighing boat or paper on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of 8-Chloro-6-iodoquinoline from the stock container to the weighing boat using a clean spatula.

    • Close the stock container immediately after dispensing.

    • Record the exact weight of the compound.

B. Dissolution Procedure:

  • Solvent Addition:

    • Carefully add the weighing boat containing the compound to a labeled beaker or flask of appropriate size inside the fume hood.

    • Using a graduated cylinder or pipette, add the desired solvent to the vessel in a slow and controlled manner to avoid splashing.

  • Ensuring Complete Dissolution:

    • If necessary, use a magnetic stirrer and stir bar to facilitate dissolution. Gentle heating on a stirrer/hotplate may be applied if the compound's solubility characteristics allow and it does not pose an additional risk.

    • Visually confirm that all the solid has dissolved before proceeding with the experimental use.

  • Post-Handling:

    • Wipe down the spatula and any other reusable equipment with a solvent-moistened cloth. Dispose of the cloth as hazardous waste.

    • Dispose of the weighing boat and any other disposable materials in the designated solid hazardous waste container.

    • Clean the work area within the fume hood.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

IV. Disposal Plan

All waste materials contaminated with 8-Chloro-6-iodoquinoline must be treated as hazardous waste.

A. Waste Segregation and Collection:

  • Solid Waste:

    • Includes contaminated weighing paper, gloves, bench paper, and any unreacted compound.

    • Collect in a clearly labeled, sealed, and chemically compatible container designated for "Halogenated Organic Solid Waste".

  • Liquid Waste:

    • Includes unused solutions and solvent rinses.

    • Collect in a clearly labeled, sealed, and chemically compatible container designated for "Halogenated Organic Liquid Waste".

    • Do not mix with non-halogenated organic waste, as this increases disposal costs and complexity.

  • Sharps Waste:

    • Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container for hazardous chemical waste.

B. Disposal Procedure:

  • Labeling: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "8-Chloro-6-iodoquinoline," and any other components of the waste stream.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor. Do not pour any waste containing 8-Chloro-6-iodoquinoline down the drain.[9]

V. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

    • For larger spills, or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's EHS department or emergency response team immediately.

Workflow for Safe Handling of 8-Chloro-6-iodoquinoline

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Required PPE prep_area Prepare Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Response weigh->spill exposure Exposure Response weigh->exposure decontaminate Decontaminate Equipment dissolve->decontaminate dissolve->spill dissolve->exposure segregate_waste Segregate Waste decontaminate->segregate_waste dispose Arrange for Disposal segregate_waste->dispose

Caption: Logical workflow for the safe handling of 8-Chloro-6-iodoquinoline.

References

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